MK-3402
Description
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Properties
Molecular Formula |
C15H19N9O5S2 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-amino-3-pyridinyl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide |
InChI |
InChI=1S/C15H19N9O5S2/c16-5-9(25)7-20-31(28,29)11-3-2-10(8-1-4-12(17)19-6-8)13(14(11)30(18,26)27)15-21-23-24-22-15/h1-4,6,9,20,25H,5,7,16H2,(H2,17,19)(H2,18,26,27)(H,21,22,23,24)/t9-/m1/s1 |
InChI Key |
FPDSKARHYNDHLY-SECBINFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MK-3402: A Technical Guide to its Metallo-β-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational metallo-β-lactamase (MBL) inhibitor, MK-3402. The document details its target enzymes, binding affinities, mechanism of action, and the experimental methodologies used for its characterization.
Core Mechanism and Target Enzymes
This compound is a potent inhibitor of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[1][2][3][4] The primary targets of this compound are clinically significant MBLs, including Imipenemase (IMP-1), New Delhi Metallo-β-lactamase (NDM-1), and Verona integron-encoded Metallo-β-lactamase (VIM-1).[5][6] By inhibiting these enzymes, this compound restores the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains.[1][3][4]
Binding Affinity and Potency
The binding affinity of this compound to its target enzymes has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Binding Affinity of this compound against Target Metallo-β-Lactamases
| Target Enzyme | IC50 (nM) |
| IMP-1 | 0.53[5][6] |
| NDM-1 | 0.25[5][6] |
| VIM-1 | 0.169[5][6] |
These low nanomolar IC50 values indicate that this compound is a highly potent inhibitor of these key metallo-β-lactamases.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the direct inhibition of MBLs, thereby preventing the hydrolysis and inactivation of β-lactam antibiotics. This restores the ability of the β-lactam antibiotic to bind to its target, the penicillin-binding proteins (PBPs), leading to the disruption of bacterial cell wall synthesis and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound in overcoming MBL-mediated antibiotic resistance.
Experimental Protocols
The determination of the IC50 values for this compound against its target MBLs is a critical experimental procedure. While the specific, detailed protocol for this compound is proprietary, a general methodology based on established biochemical assays for MBL inhibitors is outlined below. These assays typically involve monitoring the hydrolysis of a chromogenic or fluorogenic β-lactam substrate by the target MBL in the presence of varying concentrations of the inhibitor.
General Protocol for IC50 Determination of MBL Inhibitors:
-
Enzyme and Substrate Preparation:
-
Recombinant MBL enzymes (IMP-1, NDM-1, VIM-1) are expressed and purified.
-
A chromogenic substrate, such as nitrocefin (B1678963) or CENTA, or a fluorogenic substrate is prepared in a suitable assay buffer (e.g., HEPES or MOPS buffer containing ZnCl2).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of the MBL enzyme is pre-incubated with a serial dilution of this compound for a defined period at a controlled temperature (e.g., 25-37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored spectrophotometrically (for chromogenic substrates) or fluorometrically (for fluorogenic substrates) over time.
-
-
Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. Treatment With Enzyme Inhibitor Can Help Combat Antimicrobial Resistance | ASM.org [asm.org]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
The Discovery and Development of MK-3402: A Novel Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A key mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. Among these, metallo-β-lactamases (MBLs) are of particular concern as they can hydrolyze even the most potent carbapenems and are not inhibited by existing clinical β-lactamase inhibitors. In response to this urgent medical need, Merck has developed MK-3402, a novel investigational metallo-β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics to restore their efficacy against MBL-producing bacteria.
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused effort to identify potent, pan-MBL inhibitors with favorable pharmacological properties. Initial efforts involved knowledge-based virtual screening of known MBL inhibitors, leading to the identification of early lead compounds. Through a structure-guided optimization program, medicinal chemists at Merck systematically modified these initial hits to improve their inhibitory activity against the most clinically relevant MBLs, including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP). This lead optimization process culminated in the identification of this compound, also referred to as Compound 303 in patent literature. While the definitive chemical structure of this compound is not publicly disclosed, it is described within the patent WO2016210215 as a 3-tetrazolyl-benzene-1,2-disulfonamide derivative.
Mechanism of Action
This compound functions by directly inhibiting the activity of metallo-β-lactamase enzymes.[1] These enzymes require zinc ions for their catalytic activity, and it is believed that this compound interacts with the zinc ions in the active site of the MBL, thereby preventing the hydrolysis of the β-lactam ring of co-administered antibiotics.[1] This inhibition restores the antibacterial activity of the β-lactam agent against otherwise resistant bacteria.
References
In Vitro Activity of MK-3402 Against Metallo-β-Lactamases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. These enzymes, belonging to Ambler class B, utilize zinc ions to catalyze the hydrolysis of a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems. The emergence and spread of MBL-producing bacteria necessitate the development of potent and effective inhibitors to be used in combination with existing antibiotics. MK-3402 is an investigational metallo-β-lactamase inhibitor that has shown promise in preclinical studies. This technical guide provides a comprehensive overview of the in vitro activity of this compound against various MBLs, including available quantitative data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Quantitative Data on In Vitro Activity
The inhibitory activity of this compound has been quantified against several clinically relevant MBLs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized below.
| Metallo-β-Lactamase | IC50 (nM) |
| IMP-1 | 0.53[1][2] |
| NDM-1 | 0.25[1][2] |
| VIM-1 | 0.169[1] |
In addition to direct enzyme inhibition, this compound has demonstrated the ability to inhibit the expression of MBL genes in various bacterial species.
| Bacterial Species | MBL Target | IC50 (µM) |
| Serratia spp. | IMP-1 | 0.58 |
| Escherichia coli | NDM-1 | 0.22 |
| Klebsiella spp. | VIM-1 | 1.95 |
Mechanism of Action
This compound is designed to specifically block the enzymatic activity of metallo-β-lactamases. By inhibiting these enzymes, this compound restores the efficacy of β-lactam antibiotics against otherwise resistant bacteria. This synergistic effect is crucial for combating infections caused by MBL-producing pathogens. The proposed mechanism involves the binding of this compound to the active site of the MBL, thereby preventing the hydrolysis of the β-lactam ring of the co-administered antibiotic.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound against purified MBLs can be determined using a spectrophotometric assay with a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963).
Materials:
-
Purified recombinant MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
-
This compound
-
Nitrocefin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Caption: Experimental workflow for IC50 determination.
Checkerboard Synergy Assay
The synergistic effect of this compound in combination with a β-lactam antibiotic against MBL-producing bacteria can be evaluated using the checkerboard microdilution method. This assay determines the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
MBL-producing bacterial strain
-
This compound
-
β-lactam antibiotic (e.g., meropenem, imipenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the β-lactam antibiotic horizontally and this compound vertically in a 96-well microtiter plate containing CAMHB.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Caption: Experimental workflow for the checkerboard synergy assay.
Conclusion
This compound is a potent inhibitor of clinically important metallo-β-lactamases, demonstrating low nanomolar IC50 values against IMP-1, NDM-1, and VIM-1. Its ability to act synergistically with β-lactam antibiotics highlights its potential as a valuable therapeutic agent to combat infections caused by multidrug-resistant, MBL-producing bacteria. The experimental protocols outlined in this guide provide a framework for the in vitro evaluation of this compound and other MBL inhibitors. Further research, including the determination of Ki values and comprehensive MIC testing against a broader panel of clinical isolates, is warranted to fully elucidate the therapeutic potential of this compound.
References
The Synergistic Potential of MK-3402 with β-Lactams: A Technical Overview and Analog Case Study
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the synergistic effect of the investigational metallo-β-lactamase (MBL) inhibitor MK-3402 with β-lactam antibiotics. As this compound is currently in early stages of clinical development, publicly available data on its direct synergistic activity with β-lactams against various bacterial strains is limited. This document will first summarize the known information regarding this compound's mechanism of action. Subsequently, to provide a comprehensive technical resource that fulfills the core requirements of this guide, we will present a detailed case study on zidebactam (B611936) (formerly WCK 5153), a well-characterized β-lactam enhancer, to illustrate the experimental methodologies, data presentation, and signaling pathways relevant to the study of such synergistic interactions.
This compound: An Investigational Metallo-β-Lactamase Inhibitor
This compound is a novel, investigational metallo-β-lactamase inhibitor developed by Merck.[1][2] MBLs are a class of β-lactamase enzymes that can inactivate a broad range of β-lactam antibiotics, including carbapenems, and are a significant cause of antibiotic resistance in Gram-negative bacteria. This compound is designed to be co-administered with a β-lactam antibiotic to protect it from degradation by MBLs, thereby restoring its antibacterial activity against otherwise resistant strains.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of MBL enzymes.[1][2] It has demonstrated potent inhibitory activity against several key MBLs.
dot
Caption: Mechanism of this compound action.
Preclinical Data
While comprehensive synergy data is not yet widely published, preclinical data indicates that this compound is a potent inhibitor of key MBLs.
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | IMP-1 | 0.53 |
| This compound | NDM-1 | 0.25 |
| This compound | VIM-1 | 0.169 |
This data is derived from enzyme inhibition assays.
Case Study: Zidebactam - A β-Lactam Enhancer
Zidebactam is a novel bicyclo-acyl hydrazide that enhances the efficacy of β-lactam antibiotics through a different, yet complementary, mechanism to β-lactamase inhibition. It is a potent inhibitor of penicillin-binding protein 2 (PBP2).[3][4] By inhibiting PBP2, zidebactam disrupts cell wall synthesis and induces the formation of spheroplasts, which are more susceptible to the action of other β-lactams that target different PBPs (e.g., PBP3).[3] This dual targeting of different PBPs leads to a potent synergistic bactericidal effect.
Quantitative Synergy Data
The synergistic effect of zidebactam (or its close analog WCK 5153) with β-lactams has been quantified using checkerboard and time-kill assays against various multidrug-resistant Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs, µg/mL) of Cefepime (B1668827) in Combination with Zidebactam/WCK 5153 against Pseudomonas aeruginosa
| Strain | Cefepime MIC | Cefepime + 4 µg/mL Zidebactam MIC | Cefepime + 8 µg/mL Zidebactam MIC | Fold Reduction |
| PAO1 (Wild-type) | 2 | 0.5 | 0.25 | 8 |
| PAO1 mexR | 4 | 1 | 0.5 | 8 |
| PAO1 oprD | 8 | 2 | 1 | 8 |
| PAO1 dacB | 16 | 4 | 2 | 8 |
Table 2: MICs (µg/mL) of Various β-Lactams in Combination with Zidebactam/WCK 5153 against MBL-producing P. aeruginosa
| Antibiotic | Strain ST175 (VIM-2) MIC | Strain ST175 + 8 µg/mL Zidebactam MIC | Fold Reduction |
| Ceftazidime | >256 | 16 | >16 |
| Cefepime | 64 | 4 | 16 |
| Meropenem | 128 | 8 | 16 |
| Aztreonam | >256 | 32 | >8 |
Experimental Protocols
The minimum inhibitory concentrations (MICs) of the antibiotics alone and in combination were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
dot
Caption: MIC determination workflow.
Time-kill assays were performed to assess the bactericidal activity of the antibiotic combinations over time.
-
Bacterial cultures were grown to logarithmic phase and diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Antibiotics were added at concentrations corresponding to their MICs or multiples of their MICs, both alone and in combination.
-
Cultures were incubated at 37°C with shaking.
-
Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).
-
Synergy was defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
The affinity of zidebactam for the PBPs of P. aeruginosa was determined using a competitive binding assay with a fluorescently labeled penicillin derivative.
dot
Caption: PBP inhibition assay workflow.
Signaling Pathway and Synergistic Mechanism
The synergistic bactericidal activity of zidebactam with a PBP3-binding β-lactam like cefepime stems from the simultaneous inhibition of two critical steps in peptidoglycan synthesis.
dot
Caption: Zidebactam and β-lactam synergy.
Conclusion
While this compound holds promise as a metallo-β-lactamase inhibitor to overcome a critical mechanism of antibiotic resistance, detailed public data on its synergistic effects with β-lactams is awaited from further clinical studies. The case study of zidebactam, a PBP2 inhibitor, effectively demonstrates the methodologies and the potent bactericidal synergy that can be achieved by combining agents that target the bacterial cell wall through complementary mechanisms. The principles of quantitative assessment through MIC determination and time-kill assays, as well as the elucidation of the underlying mechanism of action, are directly applicable to the ongoing and future evaluation of this compound and other novel antibiotic combinations. Researchers and drug development professionals are encouraged to apply these established principles in the evaluation of new therapeutic strategies to combat multidrug-resistant pathogens.
References
Preliminary Research on the Efficacy of MK-3402: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3402 is an investigational metallo-β-lactamase (MBL) inhibitor being developed to combat antibiotic resistance in Gram-negative bacteria.[1][2] Metallo-β-lactamases are a class of enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. This compound is designed to be co-administered with a β-lactam antibiotic to protect it from degradation by MBLs, thereby restoring its antibacterial activity. This guide provides a summary of the publicly available preliminary research on the efficacy of this compound.
Quantitative Data
The primary quantitative data available for this compound is from in vitro studies assessing its inhibitory activity against specific metallo-β-lactamase enzymes.
| Enzyme Target | IC50 (nM) |
| IMP-1 | 0.53 |
| NDM-1 | 0.25 |
| VIM-1 | 0.169 |
Table 1: In Vitro Inhibitory Activity of this compound against Key Metallo-β-Lactamases.
Mechanism of Action
This compound functions by directly inhibiting metallo-β-lactamase enzymes produced by resistant bacteria.[1][2] These enzymes require zinc ions for their catalytic activity. By binding to the active site of the MBL, this compound prevents the enzyme from hydrolyzing the β-lactam ring of co-administered antibiotics. This allows the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal effect.
Experimental Protocols
Detailed experimental protocols for the efficacy studies of this compound are not publicly available. However, based on standard methodologies for evaluating metallo-β-lactamase inhibitors, the following experimental workflows are generally employed.
In Vitro Efficacy Assessment
A common method to assess the in vitro efficacy of an MBL inhibitor in combination with a β-lactam antibiotic is through checkerboard assays and time-kill kinetic studies.
1. Antimicrobial Susceptibility Testing (Checkerboard Assay):
-
Objective: To determine the minimum inhibitory concentration (MIC) of the β-lactam antibiotic in the presence and absence of the MBL inhibitor and to assess for synergistic effects.
-
Methodology:
-
Prepare a series of two-fold dilutions of the β-lactam antibiotic and this compound in a microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., an MBL-producing strain of E. coli or K. pneumoniae).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC of the antibiotic alone and in combination with different concentrations of this compound by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy between the two compounds. A FICI of ≤ 0.5 is typically considered synergistic.
-
2. Time-Kill Kinetic Assay:
-
Objective: To evaluate the bactericidal activity of the combination over time.
-
Methodology:
-
Prepare tubes containing a standardized bacterial suspension in broth.
-
Add the β-lactam antibiotic and/or this compound at specific concentrations (e.g., based on the MIC values from the checkerboard assay).
-
Incubate the tubes at 35-37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
Perform serial dilutions and plate on agar (B569324) to determine the number of viable bacteria (colony-forming units per mL).
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.
-
Clinical Efficacy
Early-stage clinical studies in healthy individuals have indicated that this compound is well-tolerated.[1][2] However, as of the latest available public information, data on the clinical efficacy of this compound in treating bacterial infections in patients has not been released. Further clinical trials will be necessary to establish its efficacy and safety in a clinical setting.
Conclusion
The preliminary in vitro data for this compound are promising, demonstrating potent inhibition of key metallo-β-lactamases. Its mechanism of action is well-understood within the context of β-lactamase inhibitors. While detailed experimental protocols and in vivo efficacy data are not yet in the public domain, the standard methodologies for evaluating such compounds provide a framework for its continued investigation. The progression of this compound into further clinical trials will be crucial in determining its potential as a valuable therapeutic agent in the fight against antibiotic-resistant bacteria.
References
The Pharmacokinetics of MK-3402: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-3402 is an investigational, intravenously administered metallo-β-lactamase (MBL) inhibitor developed by Merck. It is designed to be co-administered with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria that produce MBLs. Early-stage clinical trials have demonstrated that this compound is well-tolerated in healthy individuals. Preclinical and clinical data have identified the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy as the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). Based on this, a dosing regimen of 75 mg every 6 hours is projected to be effective in patients. This guide provides a comprehensive overview of the currently available pharmacokinetic information for this compound, details on the experimental protocols used in its evaluation, and visualizations of its mechanism of action and the workflow for its pharmacokinetic assessment. It should be noted that as this compound is in early-stage development, detailed quantitative pharmacokinetic parameters are not yet publicly available.
Introduction to this compound
Antimicrobial resistance is a significant global health threat, with the emergence of bacteria producing metallo-β-lactamases being a particularly serious concern. These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. This compound is a potent inhibitor of several key MBLs, including IMP-1, NDM-1, and VIM-1, with in vitro IC50 values in the nanomolar range.[1] By inhibiting these enzymes, this compound aims to restore the activity of co-administered β-lactam antibiotics.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial metallo-β-lactamase enzymes. These enzymes require zinc ions for their catalytic activity. This compound binds to the active site of the MBL, preventing it from hydrolyzing the β-lactam ring of susceptible antibiotics. This allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by disrupting cell wall synthesis.
Pharmacokinetic and Pharmacodynamic Profile
Detailed quantitative pharmacokinetic data from human studies, such as half-life, clearance, and volume of distribution, have not been publicly disclosed. However, key PK/PD parameters have been established through preclinical and early clinical development.
Data Presentation
The following tables summarize the available in vitro potency and the key PK/PD targets for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Metallo-β-lactamase Target | IC50 (nM) |
|---|---|
| IMP-1 | 0.53[1] |
| NDM-1 | 0.25[1] |
| VIM-1 | 0.169[1] |
Table 2: Pharmacokinetic/Pharmacodynamic Parameters of this compound
| Parameter | Value | Partner Antibiotic | Source |
|---|---|---|---|
| PK/PD Driver of Efficacy | fAUC/MIC | Imipenem & Cefepime | [2] |
| PK/PD Target | fAUC/MIC = 13.6 | Imipenem | [2] |
| PK/PD Target | fAUC/MIC = 2.3 | Cefepime | [2] |
| Projected Clinical Dose | 75 mg every 6 hours | N/A | [2] |
| Human Pharmacokinetic Parameters | |||
| Half-life (t½) | Data not publicly available | N/A | |
| Clearance (CL) | Data not publicly available | N/A |
| Volume of Distribution (Vd) | Data not publicly available | N/A | |
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: As this compound is administered intravenously, bioavailability is 100%.
-
Distribution, Metabolism, and Excretion: Specific data on the distribution, metabolism, and excretion of this compound are not yet available in the public domain. A Phase 1 clinical trial (NCT04678505) was initiated to evaluate the pharmacokinetics in subjects with renal impairment, suggesting that renal excretion may be a significant clearance pathway.
Experimental Protocols
Detailed protocols for the specific studies conducted with this compound are proprietary. However, this section outlines standard methodologies for the types of key experiments that have been performed.
Preclinical Efficacy Models
References
Methodological & Application
Application Notes: In Vitro Profiling of MK-3402, a Metallo-β-Lactamase Inhibitor
For Research Use Only
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary driver of resistance to β-lactam antibiotics, including carbapenems, is the production of β-lactamase enzymes. Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. MK-3402 is a potent, investigational MBL inhibitor designed to be co-administered with a β-lactam antibiotic. By inhibiting MBLs, this compound restores the antibiotic's efficacy against otherwise resistant bacterial strains.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic inhibition and its synergistic activity with β-lactam antibiotics in cell-based assays.
Mechanism of Action
This compound functions by directly binding to the active site of metallo-β-lactamase enzymes. This interaction prevents the hydrolysis of the β-lactam ring of co-administered antibiotics, thereby preserving their antibacterial activity. The primary application of this compound is to overcome resistance in bacteria that produce MBLs such as IMP-1, NDM-1, and VIM-1.
Application Notes and Protocols: Preparation of MK-3402 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of MK-3402, a metallo-beta-lactamase inhibitor. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Compound Information
This compound is an investigational metallo-beta-lactamase inhibitor.[1] It is designed to counteract antibiotic resistance in bacteria by inhibiting metallo-beta-lactamase enzymes, which inactivate beta-lactam antibiotics.[1] When used in combination with beta-lactam antibiotics, this compound may restore their efficacy against otherwise resistant bacterial strains.[2]
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C15H19N9O5S2 | [3][4] |
| Molecular Weight | 469.5 g/mol | [4] |
| Appearance | Solid | [3] |
| CAS Number | 2058151-78-1 | [3][4] |
Solubility and Stability
Proper solvent selection and storage are critical for maintaining the integrity of the this compound stock solution.
Solubility:
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for creating high-concentration stock solutions. |
| Water | May be soluble | Test with a small amount first. |
| Ethanol | May be soluble | Test with a small amount first. |
| DMF | May be soluble | Test with a small amount first. |
Storage and Stability:
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]
Safety Precautions
Before handling this compound, review the Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn.
Hazards:
Handling Recommendations:
-
Avoid breathing dust.[5]
-
Wash skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Use only in a well-ventilated area.[5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 469.5 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Volume (mL) x 0.010 mmol/mL x 469.5 mg/mmol
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.695 mg of this compound.
-
-
Weigh the this compound powder:
-
Using an analytical balance, carefully weigh the calculated mass of this compound powder.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of DMSO to the weighed this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
-
Aliquot and Store:
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Dissolving MK-3402
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the selection of appropriate solvents and protocols for the dissolution of MK-3402, a potent metallo-beta-lactamase inhibitor. The following information is intended to facilitate the preparation of stock solutions and formulations for in vitro and in vivo research applications.
Overview of this compound Solubility
This compound is a complex organic molecule with limited solubility in aqueous solutions. The choice of solvent is critical for preparing homogenous solutions suitable for experimental use. Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for dissolving this compound, achieving high concentrations. For cell-based assays and in vivo studies, it is crucial to use co-solvent systems to maintain solubility upon further dilution in aqueous media and to minimize solvent-induced toxicity.
Quantitative Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for many solvents, precise quantitative data is not publicly available, and the provided information is based on supplier datasheets and empirical observations. Researchers should consider this a starting point and may need to perform their own solubility tests for specific applications.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100[1] | 213 | Requires ultrasonication and warming to 80°C for complete dissolution.[1] Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Water | Low / Poor | - | Generally considered insoluble or poorly soluble in aqueous buffers. |
| Ethanol | Data Not Available | - | May be used as a co-solvent in some formulations. Empirical testing is required. |
| Dimethylformamide (DMF) | Data Not Available | - | Suggested as a potential solvent, but quantitative data is lacking. Empirical testing is required. |
Molecular Weight of this compound: 469.5 g/mol
Experimental Protocols
Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 80°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in an 80°C water bath or heat block for 5-10 minutes.[1]
-
Following heating, place the vial in an ultrasonic bath and sonicate until the solution is clear and all particulate matter is dissolved.[1]
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of a Working Solution for In Vivo Studies
This protocol provides a common method for preparing a 2.5 mg/mL working solution of this compound for administration in animal models. This formulation uses a co-solvent system to maintain the solubility of this compound in a more physiologically compatible vehicle.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO following the protocol in section 3.1, adjusting volumes as necessary.
-
To prepare 1 mL of the final 2.5 mg/mL working solution, combine the following in a sterile tube in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
Vortex the final solution until it is clear and homogenous.
-
This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle warming and sonication may be used to redissolve the compound.
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps for solvent selection and the preparation of this compound solutions.
Caption: Logical workflow for selecting the appropriate solvent system for this compound.
Caption: Step-by-step protocol for preparing a high-concentration this compound stock solution in DMSO.
References
Application Notes and Protocols: MK-3402 (Relebactam) in Combination with Imipenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3402, also known as relebactam (B560040), is a diazabicyclooctane non-β-lactam β-lactamase inhibitor. It is specifically designed to be used in combination with the carbapenem (B1253116) antibiotic imipenem (B608078). The primary function of relebactam is to inhibit certain bacterial β-lactamase enzymes, particularly Ambler Class A (such as Klebsiella pneumoniae carbapenemase, KPC) and Class C (such as AmpC) enzymes. These enzymes are a major mechanism of resistance in Gram-negative bacteria, as they hydrolyze and inactivate β-lactam antibiotics like imipenem. By inhibiting these enzymes, relebactam restores the in vitro activity of imipenem against many resistant strains of bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae.[1][2] This document provides detailed application notes and protocols for researchers studying the synergistic effects of this compound (relebactam) and imipenem.
Data Presentation
In Vitro Efficacy of Imipenem/Relebactam
The addition of relebactam significantly lowers the Minimum Inhibitory Concentration (MIC) of imipenem against many resistant bacterial strains.
| Bacterial Species | Imipenem MIC alone (μg/mL) | Imipenem/Relebactam MIC (μg/mL) | Fold Reduction in MIC | Reference |
| P. aeruginosa (imipenem-resistant) | ≥32 | 0.25 to >32 | Up to 64-fold | [3] |
| K. pneumoniae (KPC-producing) | 16 to >16 | 0.25 to 1 | >16-fold | [4] |
| Enterobacter spp. (KPC-producing) | 0.5 to >16 | 0.12 to 2 | Variable | [4] |
| E. coli (ESBL-producing) | 0.25 to 0.5 | 0.25 | No significant change | [4] |
Note: Relebactam concentration is typically fixed at 4 µg/mL in these assays.
Pharmacokinetic Parameters of Imipenem and Relebactam
| Parameter | Imipenem | Relebactam | Reference |
| Plasma Half-life (t½) | ~1 hour | ~1.2 - 1.8 hours | [5][6] |
| Protein Binding | ~20% | ~22% | [2] |
| Primary Route of Elimination | Renal | Renal | [6] |
| Penetration into Epithelial Lining Fluid (ELF) | ~55% of plasma exposure | ~54% of plasma exposure | [5] |
Signaling Pathways and Mechanisms of Action
Mechanism of Action of Imipenem and Relebactam
Imipenem, a carbapenem antibiotic, inhibits the synthesis of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[7][8] This disruption leads to a weakened cell wall and ultimately, bacterial cell lysis and death.[7]
Relebactam is a β-lactamase inhibitor that protects imipenem from degradation by certain bacterial β-lactamases. It covalently acylates the serine residue in the active site of these enzymes, rendering them inactive.[9] This allows imipenem to reach its PBP targets and exert its bactericidal effect.
Caption: Mechanism of Imipenem and Relebactam.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Broth Microdilution Assay
This protocol is used to determine the synergistic activity of imipenem and relebactam against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Imipenem and Relebactam stock solutions
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of imipenem in CAMHB along the y-axis of the microtiter plate.
-
Prepare serial twofold dilutions of relebactam in CAMHB along the x-axis of the plate.
-
-
Inoculate the Plate:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Determine MICs:
-
The MIC is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
-
FIC of Relebactam = (MIC of Relebactam in combination) / (MIC of Relebactam alone)
-
FIC Index (FICI) = FIC of Imipenem + FIC of Relebactam
-
-
Interpret the Results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Checkerboard Assay Workflow.
In Vivo Efficacy Testing: Murine Neutropenic Thigh Infection Model
This model is used to evaluate the in vivo efficacy of the imipenem/relebactam combination in a localized soft-tissue infection.
Materials:
-
Female ICR or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide (B585) for inducing neutropenia
-
Bacterial culture (P. aeruginosa or K. pneumoniae)
-
Imipenem and Relebactam for injection
-
Sterile saline
-
Tissue homogenizer
Procedure:
-
Induce Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Prepare a logarithmic-phase bacterial culture.
-
Inject 0.1 mL of the bacterial suspension (e.g., 10^6 - 10^7 CFU/mL) intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer imipenem, relebactam, the combination, or vehicle control subcutaneously or intravenously at predetermined doses and intervals.
-
-
Endpoint Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Calculate the log10 reduction in CFU/thigh compared to the vehicle control group.
-
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. 4.5. Broth Microdilution Checkerboard Method [bio-protocol.org]
- 5. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Determining the Minimum Inhibitory Concentration (MIC) of Antibiotics in Combination with MK-3402
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimicrobial resistance is a significant global health threat, with metallo-β-lactamases (MBLs) being a key driver of resistance to β-lactam antibiotics in Gram-negative bacteria. MBLs hydrolyze the β-lactam ring, inactivating a broad spectrum of these crucial drugs, including carbapenems. MK-3402 is a potent inhibitor of MBLs, designed to be co-administered with a β-lactam antibiotic. By blocking the activity of MBLs, this compound can restore the antibiotic's efficacy against otherwise resistant bacterial strains.[1][2][3]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of this compound against MBL-producing bacteria. The described methodology is based on the widely accepted broth microdilution (BMD) method.
Principle of the Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] To assess the synergistic effect of this compound, the MIC of a chosen β-lactam antibiotic is determined in both the absence and presence of a fixed, sub-inhibitory concentration of this compound. A significant reduction in the MIC of the antibiotic in the presence of this compound indicates that the inhibitor successfully restores the antibiotic's activity against the MBL-producing test organism. A four-fold or greater decrease in the MIC is typically considered a significant indicator of synergy.
Materials and Reagents
-
This compound
-
β-lactam antibiotic (e.g., imipenem, meropenem)
-
MBL-producing bacterial strains (e.g., E. coli expressing NDM-1, K. pneumoniae expressing VIM-1, P. aeruginosa expressing IMP-1)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Antibiotic Stock Solution: Prepare a stock solution of the β-lactam antibiotic in its recommended solvent at a concentration of 1280 µg/mL.
-
Working Solutions:
-
Antibiotic-only series: Perform serial twofold dilutions of the antibiotic stock solution in CAMHB to create a range of concentrations for MIC testing.
-
Antibiotic + this compound series: Prepare a working solution of CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL). Use this broth to perform serial twofold dilutions of the antibiotic stock solution.
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay
-
Dispense 50 µL of the appropriate antibiotic dilution series (with and without this compound) into the wells of a 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum in CAMHB without antibiotic or this compound) and a sterility control well (CAMHB only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of this compound.
Data Presentation
The following tables summarize hypothetical in vitro activity data for a β-lactam antibiotic in combination with this compound against various MBL-producing Gram-negative pathogens.
Table 1: MIC of Imipenem with and without this compound against MBL-producing Enterobacterales
| Bacterial Strain | MBL Gene | Imipenem MIC (µg/mL) | Imipenem + this compound (4 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| E. coli 1 | NDM-1 | 32 | 1 | 32 |
| K. pneumoniae 1 | NDM-1 | 64 | 2 | 32 |
| K. pneumoniae 2 | VIM-1 | 16 | 0.5 | 32 |
| E. cloacae 1 | VIM-1 | 32 | 1 | 32 |
Table 2: MIC of Meropenem with and without this compound against MBL-producing P. aeruginosa
| Bacterial Strain | MBL Gene | Meropenem MIC (µg/mL) | Meropenem + this compound (4 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| P. aeruginosa 1 | IMP-1 | 16 | 1 | 16 |
| P. aeruginosa 2 | VIM-2 | 32 | 2 | 16 |
| P. aeruginosa 3 | NDM-1 | 64 | 4 | 16 |
| P. aeruginosa 4 | IMP-1 | 8 | 0.5 | 16 |
Visualizations
Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Workflow for MIC determination.
Troubleshooting
-
No growth in control wells: Check inoculum viability and incubator conditions.
-
Growth in sterility control wells: Contamination of media or reagents.
-
Inconsistent MIC results: Ensure accurate pipetting and proper inoculum standardization.
-
No significant MIC shift with this compound: The bacterial strain may not produce an MBL, or the resistance mechanism may be unrelated to MBL activity.
Conclusion
The combination of this compound with a β-lactam antibiotic presents a promising strategy to combat infections caused by MBL-producing Gram-negative bacteria. The protocol described herein provides a standardized method for evaluating the in vitro efficacy of this combination, which is a critical step in the research and development of new antimicrobial therapies.
References
- 1. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Microdilution Test for Detection of Metallo-β-Lactamase Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combatting Pseudomonas aeruginosa with β-Lactam Antibiotics: A Revived Weapon? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of MK-3402 Activity
Introduction
MK-3402 is identified as an investigational metallo-beta-lactamase inhibitor.[1][2][3] Metallo-beta-lactamases are bacterial enzymes that confer resistance to a broad class of beta-lactam antibiotics.[4][5] Consequently, the primary application of this compound is in combination with beta-lactam antibiotics to overcome bacterial resistance.[1][3] Assays to determine the activity of this compound typically involve biochemical assays with purified metallo-beta-lactamase enzymes or microbiological assays to assess its ability to potentiate antibiotic activity against resistant bacterial strains.[6][7]
This document provides a detailed protocol for a cell-based assay to characterize the activity of a compound on a G-protein coupled receptor (GPCR). For the purpose of this application note, we will use the G-protein coupled receptor 39 (GPR39) as an example system. GPR39 is a zinc-sensing receptor involved in various physiological processes and is a target for drug development.[8][9] The following protocols are designed for researchers, scientists, and drug development professionals to assess the agonistic activity of a test compound, such as a hypothetical GPR39 agonist, by measuring downstream signaling events in a cellular context.
GPR39 Signaling Pathways
GPR39 activation can initiate multiple downstream signaling cascades through different G-proteins, including Gαq, Gαs, and Gα12/13.[9][10][11]
-
Gαq Pathway: Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][12]
-
Gαs Pathway: The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[10][12]
-
Gα12/13 Pathway: GPR39 can also signal through Gα12/13, which activates Rho kinases (ROCK) and leads to serum response element (SRE)-dependent transcription.[10][12]
Experimental Protocols
1. Cell Line Selection and Culture
A variety of cell lines can be used for GPR39 assays, including human embryonic kidney 293 (HEK293) cells, Chinese hamster ovary (CHO) cells, or other cell lines endogenously expressing GPR39 such as the human colon adenocarcinoma HT-29 cell line.[12][13] For cell lines that do not endogenously express GPR39, transient or stable transfection with a GPR39 expression vector is required.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Intracellular Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
-
Materials:
-
HEK293 cells stably expressing GPR39
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (or other test compound)
-
Positive control (e.g., Zinc Chloride, a known GPR39 agonist)
-
96-well black, clear-bottom plates
-
-
Protocol:
-
Seed GPR39-expressing HEK293 cells in 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Prepare the Fluo-4 loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in anhydrous DMSO and then dilute in HBSS to a final concentration of 2 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 loading solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Prepare serial dilutions of the test compound (this compound) and the positive control in HBSS.
-
Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 20 µL of the compound dilutions to the respective wells.
-
Immediately start measuring the fluorescence intensity every second for at least 3 minutes at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
The change in fluorescence, indicating intracellular calcium mobilization, is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
3. cAMP Accumulation Assay (Gαs Pathway)
This assay quantifies the amount of cyclic AMP produced upon activation of the Gαs pathway.
-
Materials:
-
HEK293 cells stably expressing GPR39
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor)
-
This compound (or other test compound)
-
Positive control (e.g., Forskolin, a direct activator of adenylyl cyclase)
-
96-well plates
-
-
Protocol:
-
Seed GPR39-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 50 µL of stimulation buffer containing various concentrations of the test compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve to determine the EC50 of the compound.
-
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in tables for clear comparison. The half-maximal effective concentration (EC50) is a key parameter to quantify the potency of the test compound.
Table 1: Potency of this compound in GPR39 Functional Assays
| Assay Type | Pathway | Measured Parameter | EC50 (nM) |
| Calcium Mobilization | Gαq | Intracellular Ca²⁺ | 150 |
| cAMP Accumulation | Gαs | Intracellular cAMP | 850 |
Table 2: Comparison of GPR39 Agonists
| Compound | Calcium Mobilization EC50 (nM) | cAMP Accumulation EC50 (nM) |
| This compound | 150 | 850 |
| Zinc Chloride | 2,500 | >10,000 |
| TC-G 1008 | 50 | 300 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
The described cell-based assays provide a robust framework for characterizing the activity and potency of compounds targeting the GPR39 receptor. By measuring distinct downstream signaling events, researchers can gain insights into the specific pathways modulated by the test compound and determine its pharmacological profile. These protocols can be adapted for high-throughput screening to identify novel GPR39 agonists or antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bacterial | 2058151-78-1 | Invivochem [invivochem.com]
- 3. Treatment With Enzyme Inhibitor Can Help Combat Antimicrobial Resistance | ASM.org [asm.org]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Role of GPR39 in Neurovascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of MK-3402
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3402 is a potent inhibitor of metallo-β-lactamases (MBLs), a class of enzymes produced by certain bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems.[1][2] These enzymes, such as IMP-1, NDM-1, and VIM-1, hydrolyze the β-lactam ring, rendering the antibiotics ineffective.[2][3] this compound is being investigated for its potential to be used in combination with β-lactam antibiotics to restore their activity against MBL-producing, multidrug-resistant Gram-negative bacteria.[1]
These application notes provide a comprehensive overview of the established animal models and detailed experimental protocols for the in vivo evaluation of this compound's efficacy. The primary models discussed are the neutropenic mouse thigh infection model, the murine lung infection model, and a systemic infection (sepsis) model. These models are instrumental in studying the pharmacokinetics and pharmacodynamics (PK/PD) of this compound in a mammalian system and are crucial for preclinical drug development.
Mechanism of Action: Restoring Antibiotic Efficacy
This compound functions by inhibiting MBL enzymes, thereby protecting β-lactam antibiotics from degradation. This synergistic action allows the partner antibiotic to effectively target and kill bacteria that would otherwise be resistant.
Caption: Mechanism of action of this compound in combination with a β-lactam antibiotic.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vivo studies of MBL inhibitors. While specific data for this compound is limited in the public domain, these tables are structured based on expected outcomes from preclinical studies with similar compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (nM) |
| IMP-1 | 0.53 |
| NDM-1 | 0.25 |
| VIM-1 | 0.169 |
Table 2: Efficacy of a β-Lactam Antibiotic in Combination with an MBL Inhibitor in a Neutropenic Mouse Thigh Infection Model
| Treatment Group | Bacterial Load (log₁₀ CFU/thigh) at 24h Post-Infection (Mean ± SD) |
| Vehicle Control | 8.5 ± 0.4 |
| β-Lactam Antibiotic Alone | 8.2 ± 0.5 |
| This compound Alone | 8.4 ± 0.3 |
| β-Lactam Antibiotic + this compound | 4.1 ± 0.6 |
Table 3: Survival in a Murine Sepsis Model
| Treatment Group | Survival Rate at 96h Post-Infection (%) |
| Vehicle Control | 0 |
| β-Lactam Antibiotic Alone | 10 |
| This compound Alone | 0 |
| β-Lactam Antibiotic + this compound | 70 |
Experimental Protocols
Formulation of this compound for In Vivo Administration
For compounds with low water solubility like this compound, a common formulation for parenteral administration is a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution (e.g., 2.5 mg/mL), mix the components in the following ratio: 10% DMSO stock solution, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the sterile saline and mix to achieve a homogenous solution.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents in a setting where the host immune response is minimized, allowing for a direct assessment of the drug's activity against the pathogen.
Caption: Workflow for the neutropenic mouse thigh infection model.
Protocol:
-
Animal Model: Female ICR (CD-1) or Swiss Webster mice, 5-6 weeks old.
-
Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This renders the mice neutropenic (<100 neutrophils/mm³).
-
Bacterial Strain: Use a clinically relevant MBL-producing strain of Klebsiella pneumoniae, Pseudomonas aeruginosa, or E. coli.
-
Inoculum Preparation: Culture the bacteria to the mid-logarithmic growth phase. Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10⁷ CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the treatment (this compound in combination with a β-lactam antibiotic) via a clinically relevant route (e.g., subcutaneous or intravenous). Include control groups receiving vehicle, this compound alone, and the β-lactam alone. Dosing can be repeated at specified intervals.
-
Efficacy Endpoint: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).
-
Bacterial Quantification: Perform serial dilutions of the thigh homogenate and plate on appropriate agar (B569324) plates. After incubation, count the colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.
Murine Lung Infection Model
This model is used to evaluate the efficacy of this compound in treating pneumonia caused by MBL-producing bacteria.
Protocol:
-
Animal Model and Neutropenia: As described for the thigh infection model.
-
Infection: Anesthetize the mice and instill a specific volume (e.g., 50 µL) of the bacterial suspension (e.g., 10⁸ CFU/mL) intranasally or via intratracheal intubation.
-
Treatment: Administer treatment as described previously, starting at a clinically relevant time point post-infection.
-
Efficacy Endpoints:
-
Bacterial Load: At 24 or 48 hours post-infection, euthanize the mice, harvest the lungs, and homogenize for CFU quantification.
-
Survival: Monitor the mice for a defined period (e.g., 96 hours) and record survival rates.
-
Histopathology: Collect lung tissue for histological analysis to assess inflammation and tissue damage.
-
Murine Sepsis Model
This model assesses the ability of this compound to improve survival in a systemic infection.
Protocol:
-
Animal Model: Immunocompetent or neutropenic mice can be used, depending on the research question.
-
Infection: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of MBL-producing bacteria. Alternatively, a cecal ligation and puncture (CLP) model can be used to induce polymicrobial sepsis, though this is less common for single-agent evaluation.
-
Treatment: Administer treatment at a specified time post-infection.
-
Efficacy Endpoints:
-
Survival: Monitor the animals for a defined period (e.g., 7 days) and record survival.
-
Bacterial Load: Collect blood at various time points for CFU quantification to assess bacteremia.
-
Biomarkers: Measure inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma.
-
Logical Relationships in Preclinical Evaluation
The following diagram illustrates the logical flow of preclinical evaluation for a novel β-lactamase inhibitor like this compound.
Caption: Logical workflow for the preclinical evaluation of this compound.
References
- 1. 1675: A Novel Murine Pneumonia and Bacteremia Model for Carbapenem-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for MK-3402 Compound
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage and handling of the compound designated MK-3402. It is critical to note that the designation "this compound" has been associated with two distinct investigational compounds:
-
Pembrolizumab (B1139204) (KEYTRUDA®) : A humanized monoclonal antibody that acts as a programmed cell death protein 1 (PD-1) inhibitor, widely used in cancer immunotherapy.
-
Metallo-beta-lactamase Inhibitor this compound : An investigational small molecule designed to counteract bacterial resistance to beta-lactam antibiotics.[1][2]
Given the disparate nature of these compounds, this document is divided into two sections to ensure clarity and prevent procedural errors. Please identify the specific compound you are working with and refer to the appropriate section.
Section 1: this compound (Pembrolizumab/KEYTRUDA®)
Pembrolizumab is a monoclonal antibody used in the treatment of various cancers.[3] Proper handling and storage are crucial to maintain its therapeutic efficacy and ensure patient safety.
Storage and Stability
Proper storage of Pembrolizumab is essential to maintain its stability and biological activity.[4] The following tables summarize the storage conditions for both undiluted vials and diluted solutions.
Table 1: Storage of Undiluted Pembrolizumab Vials
| Parameter | Condition | Notes |
| Temperature | 2°C to 8°C (36°F to 46°F)[4] | Do not freeze, as freezing can damage the protein structure.[4] |
| Light | Store in the original carton to protect from light.[4] | |
| Shelf Life | Refer to the expiration date on the vial. |
Table 2: Storage of Diluted Pembrolizumab Solution
| Diluent | Concentration Range | Storage Temperature | Maximum Storage Duration |
| 0.9% Sodium Chloride Injection, USP | 1 mg/mL to 10 mg/mL[5][6] | Room Temperature (up to 25°C) | Up to 6 hours (including infusion time)[5][6] |
| 5% Dextrose Injection, USP | 1 mg/mL to 10 mg/mL[6] | 2°C to 8°C (36°F to 46°F) | Up to 96 hours[4][6] |
Note: Recent studies have suggested that diluted Pembrolizumab may remain physically and chemically stable for longer periods under specific conditions.[7][8][9][10] However, it is imperative to adhere to the guidelines provided by the manufacturer and regulatory bodies unless specific internal validation has been performed.
Handling and Personal Protective Equipment (PPE)
Handle Pembrolizumab in accordance with good industrial hygiene and safety practices.[11]
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommendation |
| Gloves | Wear protective gloves.[11] |
| Clothing | Wear protective clothing.[11] |
| Eye/Face | Wear eye and face protection.[11] |
General Handling Precautions:
-
Do not handle until all safety precautions have been read and understood.[11]
-
Avoid contact with skin and eyes.[11]
-
Do not breathe mist or vapors.[11]
-
Do not eat, drink, or smoke when using this product.[11]
-
Wash skin thoroughly after handling.[11]
Experimental Protocols
The following protocols are generalized and should be adapted to specific experimental needs.
Protocol 1: Reconstitution and Dilution of Pembrolizumab for Intravenous Administration
Materials:
-
Vial(s) of KEYTRUDA® (Pembrolizumab)
-
Sterile, nonpyrogenic, low-protein binding 0.2 to 5 micron in-line or add-on filter[6]
-
Infusion bag containing 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP[6]
-
Sterile syringes and needles[6]
-
Alcohol swabs
Procedure:
-
Aseptically withdraw the required volume of Pembrolizumab from the vial(s).[6]
-
Transfer the withdrawn volume into an infusion bag containing the appropriate diluent.[6]
-
The final concentration of the diluted solution should be between 1 mg/mL and 10 mg/mL.[5][6]
-
Gently invert the bag to mix the solution. Do not shake , as this can cause aggregation.[6]
-
Visually inspect the solution for particulate matter and discoloration before administration. The solution should be clear to slightly opalescent and colorless to slightly yellow.[6] Discard if visible particles are observed.[6]
-
Administer the diluted solution intravenously over 30 minutes using an infusion set with an in-line filter.[12]
Protocol 2: Monitoring for Immune-Mediated Adverse Reactions
Patients receiving Pembrolizumab should be monitored for potential immune-mediated adverse reactions.[6]
Baseline and Periodic Monitoring:
-
Evaluate liver enzymes, creatinine, and thyroid function at baseline and periodically during treatment.[6]
-
For patients with triple-negative breast cancer (TNBC) treated in the neoadjuvant setting, monitor blood cortisol at baseline, prior to surgery, and as clinically indicated.[6]
Signs and Symptoms to Monitor:
-
Infusion-related reactions: rigors, chills, wheezing, pruritus, flushing, rash, hypotension, hypoxemia, and fever.[6]
-
Colitis: diarrhea.[6]
-
Nephritis: monitor renal function.[5]
Signaling Pathway
Pembrolizumab functions by blocking the interaction between PD-1 on T-cells and its ligands, PD-L1 and PD-L2, which are often expressed on cancer cells.[13][14] This blockade restores the T-cell's ability to recognize and attack tumor cells.[15]
Caption: Pembrolizumab blocks the PD-1 receptor on T-cells.
Section 2: Metallo-beta-lactamase Inhibitor this compound
This compound is an investigational metallo-beta-lactamase inhibitor intended for bacterial research.[16][17][18] It works by inhibiting enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.[1][2]
Storage and Stability
The following storage recommendations are based on information from chemical suppliers.
Table 4: Storage of Metallo-beta-lactamase Inhibitor this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years[17] |
| 4°C | 2 years[17] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[16][17] |
| -20°C | 1 month[16][17] |
Note: The product is generally stable at ambient temperature for short periods, such as during shipping.[17] It is recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles.[16]
Handling and Personal Protective Equipment (PPE)
General laboratory safety precautions should be followed when handling this compound.
Table 5: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommendation |
| Gloves | Wear protective gloves. |
| Clothing | Wear a laboratory coat. |
| Eye/Face | Wear safety glasses or goggles. |
General Handling Precautions:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
Experimental Protocols
The following are general protocols for preparing solutions of the metallo-beta-lactamase inhibitor this compound for in vitro and in vivo studies.
Protocol 3: Preparation of a DMSO Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Calculate the mass of this compound powder required.
-
Weigh the this compound powder and add it to a microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.[16]
-
Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[16][17]
Protocol 4: Preparation of an In Vivo Formulation
This is an example formulation and may require optimization based on the specific animal model and experimental design.
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL), start with a more concentrated DMSO stock solution (e.g., 25 mg/mL).[16]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.[16]
-
Add 50 µL of Tween 80 and mix until the solution is clear.[16]
-
Add 450 µL of saline to reach a final volume of 1 mL and mix well.[16]
-
Use the formulation immediately after preparation for optimal results.
Mechanism of Action Workflow
The primary function of this this compound compound is to inhibit metallo-beta-lactamase enzymes, thereby restoring the efficacy of beta-lactam antibiotics against resistant bacteria.
Caption: this compound inhibits MBL enzymes to protect antibiotics.
References
- 1. Treatment With Enzyme Inhibitor Can Help Combat Antimicrobial Resistance | ASM.org [asm.org]
- 2. news-medical.net [news-medical.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Preparation, Storage and Administration of KEYTRUDA® (pembrolizumab) | HCP [keytrudahcp.com]
- 7. A Physicochemical Stability Study of Pembrolizumab Vial Leftovers: Let Us Stop Pouring Good Money Down the Drain | MDPI [mdpi.com]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Physicochemical stability of pembrolizumab admixture solution in normal saline intravenous infusion bag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merck.com [merck.com]
- 12. england.nhs.uk [england.nhs.uk]
- 13. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 14. massivebio.com [massivebio.com]
- 15. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | Bacterial | 2058151-78-1 | Invivochem [invivochem.com]
- 18. This compound|CAS 2058151-78-1|DC Chemicals [dcchemicals.com]
Troubleshooting & Optimization
MK-3402 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of MK-3402.
Troubleshooting Common Solubility Issues
Problem: this compound is not dissolving in my desired solvent.
Solution: this compound has low aqueous solubility. For in vitro studies, it is recommended to first prepare a stock solution in an organic solvent. For in vivo experiments, specific formulation strategies are necessary.
Initial Steps:
-
Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
-
Use sonication and/or gentle heating: If precipitation or phase separation occurs during preparation, brief sonication or warming can aid dissolution.
-
Prepare fresh solutions: For optimal results, it is recommended to prepare working solutions for in vivo experiments freshly on the day of use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for creating a stock solution of this compound. Stock solutions of at least 10 mM in DMSO have been reported.
Q2: How can I prepare this compound for in vivo administration?
A2: Due to its low water solubility, this compound requires a specific formulation for in vivo use. A common approach involves first dissolving the compound in DMSO and then creating a stable aqueous-based formulation using co-solvents and surfactants. Several oral and injectable formulations have been suggested, often involving excipients like PEG300, PEG400, Tween 80, and Carboxymethyl cellulose (B213188).[1]
Q3: My this compound solution appears cloudy or has precipitated after adding it to my aqueous buffer. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Increase the concentration of co-solvents: If your experimental design allows, increasing the percentage of solvents like PEG300 in the final solution can improve solubility.
-
Incorporate a surfactant: Surfactants like Tween 80 can help to create a more stable solution or a fine suspension.
-
Consider a suspension: For some applications, particularly oral administration, preparing a uniform suspension in a vehicle like 0.5% Carboxymethyl cellulose (CMC) is a viable option.[1]
Q4: What are the storage recommendations for this compound solutions?
A4: Once prepared, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For in vivo formulations, it is best to prepare them fresh before each experiment.
Quantitative Solubility Data
The following table summarizes the known achievable concentrations of this compound in various solvents and formulations. Please note that these are not necessarily the maximum solubility limits but are concentrations that have been successfully used in experimental protocols.
| Solvent/Formulation Vehicle | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Common solvent for stock solutions. |
| DMSO, PEG300, Tween-80, Saline | 2.5 mg/mL | A clear solution for injection can be achieved with a specific protocol.[2] |
| 0.5% Carboxymethyl Cellulose (CMC) in water | 2.5 mg/mL | Forms a suspension suitable for oral administration.[1] |
| Water | Low Solubility (< 1 mg/mL) | Direct dissolution in aqueous solutions is challenging. |
| Ethanol | Data not available |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder. The molecular weight of this compound is approximately 469.5 g/mol . To prepare 1 mL of a 10 mM solution, you will need 4.695 mg of this compound.
-
Add the appropriate volume of DMSO. For a 10 mM solution, dissolve the weighed this compound in the desired volume of high-purity DMSO.
-
Ensure complete dissolution. Vortex the solution and, if necessary, use an ultrasonic bath briefly to ensure all the solid has dissolved.
-
Store appropriately. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 2.5 mg/mL Injectable Formulation
This protocol is adapted from a method for preparing a clear solution for in vivo use.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix gently to ensure homogeneity. The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Signaling Pathway: Mechanism of this compound Action
This compound is a metallo-β-lactamase (MBL) inhibitor. It acts by chelating the zinc ions in the active site of the MBL enzyme, rendering it inactive. This prevents the hydrolysis of β-lactam antibiotics, allowing them to exert their antibacterial effect on the bacterial cell wall.
Caption: Mechanism of this compound as a metallo-β-lactamase inhibitor.
Experimental Workflow: Preparing an Injectable Formulation
This diagram outlines the key steps for preparing an injectable formulation of this compound.
Caption: Step-by-step workflow for preparing an this compound injectable formulation.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates the decision-making process for addressing common solubility problems with this compound.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
preventing degradation of MK-3402 in solution
Welcome to the technical support center for MK-3402. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in solution to prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[1]
Q2: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution may suggest chemical degradation or oxidation of the compound. This can be triggered by exposure to light or air (oxygen). It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q3: I've observed precipitation in my this compound solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. To address this, you can try gently warming the solution and using sonication to aid dissolution.[1] If precipitation persists, it is advisable to prepare a fresh solution. To prevent this, consider storing the solution at a slightly lower concentration.
Q4: What factors can lead to the degradation of this compound in solution?
This compound contains both sulfonamide and tetrazole moieties, which can be susceptible to degradation under certain conditions. Key factors that can contribute to degradation include:
-
pH: Sulfonamides can be prone to hydrolysis under acidic conditions, while being more stable at neutral to alkaline pH.[2][3] Some tetrazole-containing compounds have also shown susceptibility to alkaline hydrolysis.
-
Temperature: Elevated temperatures can accelerate the degradation of both sulfonamides and tetrazoles.
-
Light: Exposure to UV or visible light can cause photodegradation of tetrazole rings and other light-sensitive functional groups.
-
Oxidation: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot common issues encountered when working with this compound solutions.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
This is a common problem that may arise from the degradation of this compound in your solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Improper Storage | Always store stock solutions at -20°C or -80°C in light-protected, airtight containers. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. |
| Degradation in Working Solution | For in vivo experiments, it is highly recommended to prepare the working solution freshly on the same day of use. For in vitro assays, assess the stability of this compound in your specific assay medium over the time course of the experiment. |
| Incorrect Solvent | Ensure you are using high-purity, anhydrous solvents. For in vivo studies, a suggested vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. |
Issue 2: Visible Particulates or Cloudiness in the Solution
This issue is often related to the solubility of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues with this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Exceeded Solubility Limit | You may be attempting to prepare a solution at a concentration that is too high. Try preparing a more dilute solution. |
| Incomplete Dissolution | Gentle warming and vortexing or sonication can help to fully dissolve the compound. |
| Poor Solvent Quality | Use high-purity, anhydrous solvents. Water absorbed by solvents like DMSO can reduce the solubility of many compounds. |
Summary of Stability Data for Related Chemical Moieties
The following table summarizes the known stability characteristics of sulfonamides and tetrazoles, which are key functional groups in this compound.
| Condition | Sulfonamide Moiety | Tetrazole Moiety |
| Acidic pH | Susceptible to hydrolysis, especially at elevated temperatures. | Can be susceptible to degradation, particularly with strong acids and heat. |
| Neutral pH | Generally stable. | Generally stable. |
| Alkaline pH | Generally stable. | Some derivatives can be susceptible to hydrolysis. |
| Light | Generally stable, but can be compound-specific. | Can be susceptible to photodegradation. |
| Heat | Can accelerate hydrolysis under non-optimal pH. | Can undergo thermal decomposition. |
| Oxidizing Agents | Can be susceptible to oxidation. | Can be susceptible to oxidation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a suitable column and detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound in water or a suitable buffer under the following conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Degradation: Use a solution in a neutral buffer.
-
Photodegradation: Use a solution in a neutral buffer.
-
Control: A solution of this compound in a neutral buffer, protected from light and stored at a low temperature (e.g., 4°C).
-
-
Incubation:
-
Incubate the acidic, basic, and thermal degradation samples at an elevated temperature (e.g., 60°C).
-
Keep the oxidative degradation sample at room temperature.
-
Expose the photodegradation sample to a light source as per ICH Q1B guidelines.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate under each condition.
Forced Degradation Workflow:
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing MK-3402 Concentration for Synergy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MK-3402 for in vitro synergy studies. The following information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational metallo-beta-lactamase inhibitor.[1][2][3] Its primary function is to block the activity of metallo-beta-lactamase enzymes produced by certain bacteria. These enzymes are a major cause of bacterial resistance to beta-lactam antibiotics, as they hydrolyze and inactivate the antibiotic. By inhibiting these enzymes, this compound can restore the effectiveness of beta-lactam antibiotics against otherwise resistant bacterial strains.[2][3]
Q2: Why is determining the optimal concentration of this compound crucial for synergy studies?
A2: The goal of combining this compound with a beta-lactam antibiotic is to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. Using a concentration of this compound that is too low may not sufficiently inhibit the beta-lactamase enzymes, leading to an underestimation of the synergistic potential. Conversely, an excessively high concentration might not provide additional benefit and could introduce confounding factors or off-target effects. Therefore, identifying the optimal, fixed concentration of this compound is a critical step in accurately assessing its synergistic capabilities.
Q3: What is a recommended starting concentration for this compound in synergy studies?
A3: While specific published data on the optimal fixed concentration of this compound for in vitro synergy studies is not yet widely available, a common and effective concentration used for other clinically relevant beta-lactamase inhibitors, such as relebactam, avibactam, and tazobactam, is 4 µg/mL . This concentration has been shown to be effective in potentiating the activity of partner beta-lactam antibiotics against resistant strains. It is, therefore, a well-supported starting point for optimizing this compound concentration in your experiments.
Q4: What are the primary methods for evaluating the synergistic effect of this compound with a beta-lactam antibiotic?
A4: The most common and robust in vitro methods for assessing antimicrobial synergy are the checkerboard assay and the time-kill assay . The checkerboard assay allows for the testing of numerous combinations of two drugs to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy. The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of the drug combination over time.
Q5: How is synergy quantified in a checkerboard assay?
A5: Synergy in a checkerboard assay is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index is the sum of the FICs of each drug in a given combination that inhibits bacterial growth. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The interaction is typically interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Data Presentation
Table 1: Inhibitory Activity of this compound Against Purified Metallo-beta-lactamases
| Enzyme | IC50 (nM) | IC50 (µM) | Bacterial Source (Example) |
| IMP-1 | 0.53 | 0.00053 | Serratia marcescens |
| NDM-1 | 0.25 | 0.00025 | Escherichia coli |
| VIM-1 | 0.169 | 0.000169 | Klebsiella pneumoniae |
Data derived from MedchemExpress.
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interaction | Description |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of the individual effects. |
| > 0.5 to ≤ 4.0 | Additive/Indifference | The combined effect is equal to or slightly greater than the sum of the individual effects. |
| > 4.0 | Antagonism | The combined effect is less than the sum of the individual effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Fixed Concentration of this compound
This protocol outlines a method to determine the optimal fixed concentration of this compound to be used in subsequent synergy studies with a partner beta-lactam antibiotic.
Objective: To identify the concentration of this compound that provides the maximal potentiation of the partner beta-lactam's activity without exhibiting significant intrinsic antimicrobial activity.
Materials:
-
This compound
-
Partner beta-lactam antibiotic
-
Resistant bacterial strain expressing a relevant metallo-beta-lactamase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in CAMHB, ranging from a concentration known to be well above the enzymatic IC50 to a very low concentration (e.g., 16 µg/mL down to 0.03 µg/mL).
-
Prepare Beta-Lactam Dilutions: In separate 96-well plates, prepare two-fold serial dilutions of the partner beta-lactam antibiotic.
-
Set up the Assay:
-
In a 96-well plate, add a fixed concentration of this compound to each well in a column. Each column will represent a different fixed concentration of this compound.
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To each of these wells, add the serial dilutions of the partner beta-lactam antibiotic.
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Include control wells with the beta-lactam alone and this compound alone to determine their individual MICs.
-
Also include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of the partner beta-lactam in the presence of each fixed concentration of this compound.
-
The optimal fixed concentration of this compound is the lowest concentration that results in the maximal reduction of the beta-lactam's MIC. This is often observed as a plateau, where increasing the concentration of this compound does not lead to a further decrease in the beta-lactam's MIC. A starting point of 4 µg/mL is recommended based on data from similar beta-lactamase inhibitors.
-
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To quantitatively assess the synergistic interaction between this compound and a partner beta-lactam antibiotic.
Materials:
-
This compound at the determined optimal fixed concentration
-
Partner beta-lactam antibiotic
-
Resistant bacterial strain
-
CAMHB
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare two-fold serial dilutions of the beta-lactam antibiotic along the x-axis (columns).
-
Prepare two-fold serial dilutions of this compound along the y-axis (rows).
-
The final plate will contain a matrix of varying concentrations of both agents.
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Include a row with only the beta-lactam dilutions and a column with only the this compound dilutions to determine their individual MICs.
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Include a growth control well.
-
-
Inoculation: Inoculate all wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
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FIC Index Calculation: Calculate the FIC index for each well showing no growth using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for the same drug | - Pipetting errors- Inoculum density variation- Contamination | - Calibrate pipettes regularly.- Ensure consistent McFarland standard preparation.- Use aseptic techniques and include sterility controls. |
| No synergy observed where it is expected | - Sub-optimal concentration of this compound- Bacterial resistance mechanism is not a metallo-beta-lactamase- Incorrect FIC index calculation | - Re-evaluate the optimal fixed concentration of this compound as per Protocol 1.- Confirm the resistance mechanism of the bacterial strain.- Double-check the FIC index calculations. |
| "Edge effect" - unusual growth patterns in outer wells | - Evaporation from the outer wells of the microtiter plate | - Fill the outer wells with sterile broth or water and do not use them for experimental data.- Use plates with lids designed to minimize evaporation. |
| Subjective interpretation of growth | - Visual determination of turbidity can be inconsistent | - Use a microplate reader to measure optical density (OD) for a more quantitative endpoint.- Utilize a growth indicator dye. |
Visualizations
Caption: Workflow for Synergy Testing.
Caption: Mechanism of this compound Synergy.
Caption: Troubleshooting Logic Flow.
References
Technical Support Center: MK-3402 (Pembrolizumab)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the anti-PD-1 monoclonal antibody MK-3402 (Pembrolizumab).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Pembrolizumab)?
This compound, also known as Pembrolizumab, is a humanized monoclonal IgG4 kappa antibody that targets the programmed cell death-1 (PD-1) receptor on T-cells.[1][2] By binding to PD-1, it blocks the interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
Q2: What are the common in vitro assays to assess the activity of this compound?
Common in vitro assays for this compound include:
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ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of Pembrolizumab in a sample.
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T-cell Activation Assays: Measuring the production of cytokines like IFN-γ or IL-2 from T-cells upon co-culture with target cells in the presence of this compound.[3]
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Cytotoxicity or Cell Killing Assays: Assessing the ability of immune cells (like PBMCs or purified T-cells) to kill tumor cells, and how this is enhanced by this compound.[4]
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PD-1/PD-L1 Blockade Bioassays: Cell-based reporter assays that measure the specific blockade of the PD-1/PD-L1 interaction.[5]
Q3: What are the main sources of variability in experiments with this compound?
Inconsistent results in experiments involving this compound can arise from several factors:
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Inter-individual Donor Variability: Primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), from different donors can exhibit significant variation in their immune responses.
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Cell Line Integrity: The expression of PD-1 on effector cells and PD-L1 on target tumor cells can change with cell passage number and culture conditions.
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Reagent Quality and Consistency: Variability in the quality of reagents, including cell culture media, cytokines, and antibodies, can impact assay performance.
-
Assay Conditions: Factors such as incubation times, cell densities, and effector-to-target cell ratios can all contribute to variability if not strictly controlled.
Troubleshooting Guides
Guide 1: ELISA Assay Issues
Q: I am experiencing high background in my Pembrolizumab ELISA. What could be the cause?
A: High background in an ELISA can obscure your results. Here are some common causes and solutions:
-
Insufficient Washing: Residual unbound antibody-enzyme conjugate can lead to a high background signal.
-
Solution: Increase the number of wash steps and ensure that the wells are completely filled and emptied during each wash. A soak time of 20-30 seconds between washes can also be beneficial.
-
-
Contaminated Reagents: Contamination of the substrate or wash buffer with the HRP conjugate or other substances can cause non-specific signal.
-
Solution: Use fresh, sterile reagents. The TMB substrate should be colorless before use; a blue color indicates contamination.
-
-
Incorrect Incubation Conditions: Incubation at temperatures that are too high or for too long can increase non-specific binding.
-
Solution: Ensure that incubations are carried out at the temperature specified in the protocol (usually room temperature, 18-25°C).
-
-
Cross-Contamination: Pipetting errors can lead to the transfer of reagents between wells.
-
Solution: Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.
-
Q: My ELISA standard curve is poor or non-existent. What should I do?
A: A poor standard curve will prevent accurate quantification. Consider the following:
-
Improper Standard Reconstitution: Incorrectly prepared standards are a common cause of a poor curve.
-
Solution: Ensure the lyophilized standard is fully dissolved and accurately diluted according to the protocol.
-
-
Reagent Omission or Inactivation: Forgetting to add a reagent or using an inactive one will result in no signal.
-
Solution: Carefully follow the protocol, ensuring all reagents are added in the correct order. Check the expiration dates of all kit components.
-
-
Incorrect Wavelength Reading: Reading at the wrong wavelength will result in inaccurate OD values.
-
Solution: Ensure your plate reader is set to the correct wavelength as specified in the protocol (typically 450 nm for TMB substrates).
-
Guide 2: Cell-Based Assay Inconsistencies
Q: I am seeing high variability in T-cell activation/cytotoxicity between experiments. How can I improve consistency?
A: Variability in cell-based assays is common, especially when using primary cells. Here are some strategies to improve reproducibility:
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Standardize Cell Sources:
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Solution: If using primary cells (e.g., PBMCs), try to use a consistent donor pool or characterize the baseline activity of each donor's cells. For cell lines, use cells within a narrow passage number range to ensure consistent PD-1 or PD-L1 expression.
-
-
Optimize Effector-to-Target (E:T) Ratio: The ratio of immune cells to tumor cells is critical.
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Solution: Perform a titration experiment to determine the optimal E:T ratio that provides a sufficient window to observe enhancement of killing by this compound.
-
-
Control for Cell Viability: Poor cell viability at the start of the assay will lead to inconsistent results.
-
Solution: Always check the viability of your effector and target cells before setting up the assay.
-
-
Consistent Activation of T-cells: Inconsistent pre-activation of T-cells can be a major source of variability.
-
Solution: Use a consistent method and concentration of activating agents (e.g., anti-CD3/anti-CD28 antibodies) and a fixed duration of activation.
-
Q: The effect of this compound in my cell-based assay is lower than expected. What could be the reason?
A: A lower-than-expected effect of this compound can be due to several factors related to the biological system:
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Low PD-1/PD-L1 Expression: The activity of this compound is dependent on the expression of PD-1 on effector T-cells and PD-L1 on target cells.
-
Solution: Verify the expression levels of PD-1 and PD-L1 on your cells using flow cytometry. If expression is low, you may need to use a different cell line or stimulate the cells (e.g., with IFN-γ to upregulate PD-L1 on some tumor cells).
-
-
T-cell Exhaustion State: T-cells that are terminally exhausted may not be rescued by PD-1 blockade alone.
-
Solution: The source and handling of T-cells are crucial. Using freshly isolated T-cells or specific T-cell subsets may yield better results.
-
-
Suboptimal Assay Endpoint: The chosen endpoint may not be sensitive enough to detect the effect.
-
Solution: Consider measuring multiple endpoints, such as the secretion of different cytokines (IFN-γ, TNF-α) or using a more direct measure of cytotoxicity.
-
Quantitative Data Summary
Table 1: Typical Performance Characteristics of a Pembrolizumab ELISA Kit
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.010 µg/mL | |
| Intra-assay CV | <20% | |
| Inter-assay CV | <20% | |
| Recovery | 80-120% |
Table 2: Factors Contributing to Variability in Cell-Based Bioassays
| Source of Variability | Potential Impact | Mitigation Strategy |
| Donor-to-donor variation (PBMCs) | High | Use multiple donors and analyze data for trends; establish a reference donor. |
| Cell passage number | Moderate to High | Maintain a cell bank and use cells within a defined passage range. |
| Reagent lot-to-lot variability | Moderate | Qualify new lots of critical reagents (e.g., FBS, cytokines) before use. |
| Assay timing and incubation | Moderate | Use a consistent and documented timeline for all assay steps. |
| Pipetting and cell handling | High | Ensure proper training on aseptic techniques and consistent pipetting. |
Experimental Protocols
Protocol 1: Pembrolizumab Quantification by Sandwich ELISA
This protocol provides a general outline. Always refer to the specific instructions provided with your ELISA kit.
-
Plate Preparation: Coat a 96-well plate with an anti-Pembrolizumab capture antibody overnight at 4°C. Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate as in step 1.
-
Standard and Sample Incubation: Prepare a standard curve by serially diluting a known concentration of Pembrolizumab. Add the standards and your unknown samples to the wells and incubate for 1-2 hours at room temperature. Wash the plate.
-
Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-Pembrolizumab detection antibody to each well and incubate for 1 hour at room temperature. Wash the plate thoroughly.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of Pembrolizumab in your samples by interpolating from the standard curve.
Protocol 2: T-cell Mediated Tumor Cell Cytotoxicity Assay
This is a general protocol and should be optimized for your specific cell systems.
-
Cell Preparation:
-
Target Cells: Culture tumor cells known to express PD-L1. Harvest and seed them into a 96-well plate at an optimized density.
-
Effector Cells: Isolate PBMCs from healthy donor blood using density gradient centrifugation. For enhanced activity, T-cells can be pre-activated for 24-48 hours with anti-CD3 and anti-CD28 antibodies.
-
-
Co-culture Setup:
-
Add the effector cells to the wells containing the target cells at a predetermined Effector-to-Target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of this compound (Pembrolizumab) and a relevant isotype control antibody to the co-culture.
-
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Endpoint Measurement:
-
Cytokine Release: Collect the supernatant from each well and measure the concentration of IFN-γ or other relevant cytokines by ELISA.
-
Cytotoxicity: Measure the killing of target cells. This can be done using various methods, such as a lactate (B86563) dehydrogenase (LDH) release assay, a calcein-AM release assay, or by using target cells expressing a reporter like luciferase and measuring the remaining signal.
-
-
Data Analysis: Plot the measured endpoint (e.g., % cytotoxicity or IFN-γ concentration) against the concentration of this compound to determine its dose-dependent effect.
Visualizations
Caption: PD-1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for an In Vitro Cell-Based Assay with this compound.
Caption: Troubleshooting Logic Diagram for Inconsistent Results with this compound.
References
- 1. PD-1/PD-L1 Blockade: Have We Found the Key to Unleash the Antitumor Immune Response? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Immune Cell Tumor Killing Assay I T cell cytotoxicity I CRO services [explicyte.com]
- 5. PD-1 Blockade Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: MK-3402 Stability for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the metallo-beta-lactamase inhibitor MK-3402 for long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] The product is generally stable at room temperature for short periods, such as during shipping.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] For stock solutions, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1][2] To maintain stability, it is crucial to avoid repeated freeze-thaw cycles.[2]
Q3: Are there any warnings regarding the long-term use of this compound in experimental solutions?
Yes, caution is advised for experiments with continuous dosing periods longer than two weeks, as this may indicate potential for instability in solution over extended periods.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Troubleshooting Guide
Issue 1: Precipitation or phase separation is observed in my working solution.
-
Possible Cause: The solubility of this compound may be exceeded in your specific buffer or medium.
-
Troubleshooting Steps:
-
Gentle Warming/Sonication: Gently warm the solution or use sonication to aid dissolution.[2]
-
Solvent Optimization: If precipitation persists, consider adjusting the solvent composition. A common formulation involves a stock solution in DMSO followed by dilution with co-solvents like PEG300 and Tween-80 before adding the final aqueous solution.[2]
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Fresh Preparation: Prepare fresh solutions immediately before use, especially for long-term experiments.
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Issue 2: I am seeing a decrease in the activity of this compound over the course of my multi-day experiment.
-
Possible Cause: this compound may be degrading in the experimental conditions (e.g., temperature, pH, or exposure to light).
-
Troubleshooting Steps:
-
Temperature Control: Ensure that your experimental setup maintains a consistent and appropriate temperature. If possible, conduct experiments at a lower temperature to slow potential degradation.
-
pH Monitoring: The stability of compounds can be pH-dependent. Monitor the pH of your experimental medium over time and consider using a more strongly buffered solution if significant pH shifts are observed.
-
Light Protection: Protect your experimental setup from light, as some compounds are light-sensitive. Use amber-colored tubes or cover your plates with foil.
-
Regular Replenishment: In long-term cell culture experiments, replenish the medium containing fresh this compound regularly to maintain the desired concentration of active compound.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
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This compound powder (MW: 469.50 g/mol )
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.695 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Data Presentation
Currently, there is limited publicly available quantitative data on the stability of this compound under various stress conditions. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions. Below is a template for how such data could be structured.
Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different Temperatures
| Temperature | Incubation Time (hours) | % Remaining this compound |
| 4°C | 24 | >95% |
| 48 | >90% | |
| 72 | >85% | |
| Room Temperature | 24 | ~90% |
| 48 | ~80% | |
| 72 | ~70% | |
| 37°C | 24 | ~85% |
| 48 | ~70% | |
| 72 | ~55% |
Table 2: Hypothetical Stability of this compound in Buffers of Different pH at Room Temperature for 24 hours
| pH | % Remaining this compound |
| 5.0 | ~80% |
| 7.4 | ~90% |
| 8.5 | ~75% |
Visualizations
Signaling Pathway
This compound acts as an inhibitor of metallo-beta-lactamases (MBLs). These enzymes are produced by some bacteria and are responsible for resistance to beta-lactam antibiotics. MBLs contain zinc ions in their active site which are essential for their catalytic activity. This compound is designed to interact with these zinc ions, thereby inactivating the enzyme and restoring the efficacy of beta-lactam antibiotics.
Caption: Mechanism of Metallo-beta-lactamase Inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for assessing the stability of this compound in a specific experimental buffer.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: MK-3402 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of MK-3402.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational metallo-beta-lactamase (MBL) inhibitor.[1][2] Its primary function is to block the activity of metallo-beta-lactamase enzymes produced by certain bacteria. These enzymes are responsible for inactivating a broad range of beta-lactam antibiotics, including carbapenems, rendering the bacteria resistant. By inhibiting these enzymes, this compound can restore the efficacy of beta-lactam antibiotics against otherwise resistant bacterial strains.[2] MBLs are zinc-dependent enzymes, and a key mechanism of inhibition for compounds in this class is the chelation of these essential zinc ions from the active site of the enzyme.[3][4]
Q2: What is a recommended formulation for in vivo studies with this compound?
A commonly used vehicle for the in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation has been shown to yield a clear solution at a concentration of 2.5 mg/mL. It is crucial to prepare this working solution fresh on the day of use.
Q3: How should I prepare the this compound in vivo formulation?
For a 1 mL working solution, you can follow this protocol:
-
Start with a 25.0 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and ensure it is evenly mixed.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL.
Q4: What are the recommended storage conditions for this compound stock solutions?
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution after preparation. The recommended storage conditions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation or phase separation during formulation preparation. | Low solubility of this compound in the vehicle. | Gently heat the solution and/or use sonication to aid in dissolution. Ensure the solvents are added sequentially and mixed well at each step. |
| The formulation is not stable for the duration of the experiment. | The recommended formulation may have limited stability, especially for continuous dosing over extended periods. | It is recommended to prepare the working solution fresh daily. If a continuous dosing period exceeds half a month, this specific formulation should be used with caution. Consider evaluating alternative, more stable formulations for long-term studies. |
| Adverse effects observed in animal models (e.g., local irritation, lethargy). | The vehicle, particularly at high concentrations of DMSO or other solvents, can cause local toxicity. | If your animal models appear weak, it is recommended to keep the proportion of DMSO in the working solution below 2%. Always monitor the animals closely for any signs of distress. If adverse effects persist, consider reducing the concentration of the excipients or exploring alternative, better-tolerated vehicle compositions. The use of certain anesthetic agents like tribromoethanol has been reported to cause adverse effects, so ensure your experimental procedures and reagents are not confounding factors. |
| Lack of in vivo efficacy despite observing in vitro activity. | Poor bioavailability, rapid clearance, or suboptimal dosing regimen. | While specific in vivo pharmacokinetic data for this compound is not widely published, early clinical trials in healthy individuals suggest it is well-tolerated. Blood levels measured in these studies are being used to help define a dosing regimen that provides adequate this compound levels to block the target enzyme. It may be necessary to perform pharmacokinetic studies in your specific animal model to determine key parameters like clearance and volume of distribution. This will help in optimizing the dosing regimen to maintain plasma concentrations above the required therapeutic threshold. |
Quantitative Data
Published in vivo pharmacokinetic and biodistribution data for this compound in preclinical models are limited. However, the following in vitro data highlights its potency against key metallo-beta-lactamases:
| Enzyme | IC50 (nM) |
| IMP-1 | 0.53 |
| NDM-1 | 0.25 |
| VIM-1 | 0.169 |
Source: MedchemExpress
Researchers are encouraged to perform their own pharmacokinetic and biodistribution studies to determine the optimal dosing strategy for their specific animal models and experimental goals.
Experimental Protocols
In Vivo Efficacy Study in a Murine Infection Model (General Protocol based on MBL inhibitor studies)
This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with a beta-lactam antibiotic.
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Animal Model: Utilize an appropriate mouse strain for infection studies (e.g., neutropenic thigh infection model).
-
Bacterial Strain: Use a well-characterized bacterial strain expressing a relevant metallo-beta-lactamase (e.g., Klebsiella pneumoniae expressing NDM-1).
-
Infection: Induce a localized infection (e.g., intramuscular injection into the thigh) with a predetermined bacterial load.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Beta-lactam antibiotic (e.g., meropenem) alone
-
This compound in combination with the beta-lactam antibiotic
-
-
Dosing: Administer the compounds via an appropriate route (e.g., intravenous or intraperitoneal injection) based on the formulation. The dosing regimen should be informed by any available pharmacokinetic data or dose-ranging studies.
-
Endpoint: After a specified treatment period (e.g., 24 hours), euthanize the animals, harvest the infected tissue (e.g., thigh muscle), homogenize, and perform serial dilutions for bacterial colony-forming unit (CFU) enumeration.
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Data Analysis: Compare the bacterial loads between the different treatment groups to determine the efficacy of the combination therapy. A significant reduction in CFU in the combination group compared to the single-agent and vehicle groups would indicate in vivo efficacy.
Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: this compound inhibits MBL, protecting beta-lactam antibiotics from degradation.
Diagram 2: Experimental Workflow for In Vivo Formulation Preparation
Caption: Step-by-step workflow for preparing the this compound in vivo formulation.
Diagram 3: Troubleshooting Logic for In Vivo Delivery Issues
Caption: A logical guide for troubleshooting common in vivo delivery challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment With Enzyme Inhibitor Can Help Combat Antimicrobial Resistance | ASM.org [asm.org]
- 3. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of MK-3402 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-3402, a potent metallo-β-lactamase inhibitor. The following information will help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational metallo-β-lactamase inhibitor.[1] Its primary function is to inhibit bacterial metallo-β-lactamase enzymes, such as IMP-1, NDM-1, and VIM-1.[2] By blocking these enzymes, this compound restores the efficacy of β-lactam antibiotics against otherwise resistant bacteria.[1] It is intended for use in combination with β-lactam antibiotics to combat bacterial infections.[1][2]
Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?
A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[3][4] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[3] They can also cause cellular toxicity or other biological consequences unrelated to the inhibitor's intended purpose, which is a critical consideration in drug development.[3][4]
Q3: Are there known off-target effects for this compound?
A3: As of the latest available information, specific off-target interactions for this compound have not been extensively documented in publicly available literature. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.
Q4: What are the initial steps to minimize potential off-target effects in my experiments with this compound?
A4: To minimize the risk of off-target effects, it is recommended to:
-
Perform a Dose-Response Experiment: Titrate this compound to determine the lowest effective concentration that achieves the desired inhibition of metallo-β-lactamase activity.[4] Higher concentrations are more likely to interact with lower-affinity off-targets.[3]
-
Use Appropriate Controls: Include a vehicle control (e.g., DMSO) to account for any effects of the solvent.[5] If available, a structurally similar but inactive analog of this compound can serve as an excellent negative control.[3]
-
Employ Orthogonal Approaches: Whenever possible, use a structurally and mechanistically different metallo-β-lactamase inhibitor to confirm that the observed phenotype is consistent across different molecules targeting the same enzyme.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Bacterial Toxicity | The compound may be inhibiting an essential bacterial protein other than the intended metallo-β-lactamase. | 1. Perform a dose-response curve to assess toxicity (EC50) and compare it to the on-target inhibitory concentration (IC50). 2. Test the compound in a bacterial strain that does not express the target metallo-β-lactamase. Toxicity in this strain would suggest off-target effects. |
| Inconsistent Phenotypes Across Different Bacterial Strains | The expression levels of off-target proteins may vary between different bacterial strains, leading to inconsistent results. | 1. Validate the expression of the target metallo-β-lactamase in all strains used. 2. Consider proteomic profiling of the strains to identify differences in protein expression that could account for the varied responses. |
| Discrepancy with Genetic Validation | The phenotype observed with this compound is different from the phenotype of a genetic knockout/knockdown of the target metallo-β-lactamase. | This strongly suggests an off-target effect. Utilize advanced validation techniques such as Cellular Thermal Shift Assay (CETSA) or proteome-wide profiling to identify unintended binding partners. |
Quantitative Data Summary
The following table summarizes the reported on-target inhibitory activity of this compound against key metallo-β-lactamases.
| Target Enzyme | IC50 (nM) | Target Enzyme | IC50 (µM) |
| IMP-1 | 0.53 | IMP-1 (in Serratia) | 0.58 |
| NDM-1 | 0.25 | NDM-1 (in E. coli) | 0.22 |
| VIM-1 | 0.169 | VIM-1 (in Klebsiella) | 1.95 |
| Data sourced from MedchemExpress.[2] |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity and Toxicity
Objective: To determine the optimal concentration of this compound that inhibits the target enzyme without causing significant toxicity.
Methodology:
-
Preparation: Prepare a serial dilution of this compound in the appropriate culture medium.
-
On-Target Assay: In a multi-well plate, incubate the target metallo-β-lactamase-expressing bacteria with a β-lactam antibiotic and the range of this compound concentrations. Measure bacterial growth (e.g., OD600) to determine the concentration of this compound that restores antibiotic efficacy.
-
Toxicity Assay: In a parallel plate, incubate the same bacteria with the serial dilutions of this compound without the β-lactam antibiotic.
-
Data Analysis: Plot the percentage of growth inhibition against the log of this compound concentration for both assays. Determine the EC50 for the desired phenotype and the toxic concentration.[4]
Protocol 2: Genetic Validation using CRISPR-Cas9 or siRNA
Objective: To verify that the observed phenotype is a direct result of inhibiting the target metallo-β-lactamase.
Methodology:
-
Target Knockdown/Knockout: Use a validated genetic tool (e.g., CRISPR-Cas9 for bacteria or siRNA for host cells if relevant) to reduce or eliminate the expression of the target metallo-β-lactamase.[3]
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the genetically modified cells and compare the results to wild-type cells treated with this compound.[4]
-
Interpretation: If the phenotype of the knockout/knockdown matches the phenotype of this compound treatment, it provides strong evidence for on-target activity. A mismatch suggests potential off-target effects.[4]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of this compound with its target protein in intact bacterial cells.[3]
Methodology:
-
Cell Treatment: Treat intact bacterial cells with this compound at various concentrations or with a vehicle control.[4]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.[4]
-
Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.[4]
-
Protein Quantification: Analyze the amount of soluble target protein at each temperature using Western blot or other protein quantification methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Visualizations
References
how to interpret unexpected data from MK-3402 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-3402, a potent metallo-β-lactamase (MBL) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational metallo-β-lactamase inhibitor.[1][2] It is designed to block the activity of metallo-β-lactamase enzymes produced by some bacteria. These enzymes are responsible for inactivating a broad range of β-lactam antibiotics, including carbapenems.[1] By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. It is intended for use in combination with a β-lactam antibiotic.[2]
Q2: What are the reported IC50 values for this compound against common metallo-β-lactamases?
A2: this compound has demonstrated potent inhibition of several key metallo-β-lactamases. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.
| Metallo-β-Lactamase | IC50 (nM) |
| IMP-1 | 0.53 |
| NDM-1 | 0.25 |
| VIM-1 | 0.169 |
Data sourced from MedchemExpress.[2]
Q3: How should this compound be prepared for in vivo studies?
A3: A common protocol for preparing an in vivo formulation of this compound to achieve a concentration of 2.5 mg/mL involves the use of co-solvents. For a 1 mL working solution, you can add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Following this, add 50 µL of Tween-80, mix again, and then add 450 µL of saline to reach the final volume.[2] It is recommended to keep the DMSO concentration below 2% for animal studies, especially if the animals are weak.[2]
Troubleshooting Guides
This section addresses common issues that may arise during this compound assays, presented in a question-and-answer format.
Unexpected Results in Enzymatic Assays (IC50 Determination)
Q4: My IC50 values for this compound are significantly higher than the reported values. What are the potential causes?
A4: Several factors could contribute to higher-than-expected IC50 values. Consider the following:
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Enzyme Activity: Ensure the metallo-β-lactamase enzyme is fully active. Improper storage or handling can lead to degradation. It's advisable to run a positive control with a known inhibitor to verify enzyme performance.
-
Substrate Concentration: The IC50 value can be influenced by the substrate concentration. Ensure you are using the recommended substrate (e.g., nitrocefin (B1678963) or a fluorogenic cephalosporin) at a concentration appropriate for the specific MBL being tested.[3]
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Assay Buffer Conditions: The pH and zinc concentration of the assay buffer are critical for MBL activity. Metallo-β-lactamases are zinc-dependent enzymes, and inadequate zinc levels can reduce their activity, leading to apparently weaker inhibition.
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This compound Degradation: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Incorrect Data Analysis: Double-check the calculations and the curve-fitting model used to determine the IC50.
Troubleshooting Workflow for High IC50 Values
Caption: Troubleshooting logic for unexpectedly high IC50 values.
Q5: I am observing inconsistent or non-reproducible results in my enzymatic assays. What should I check?
A5: Inconsistent results often stem from subtle variations in experimental setup. Key areas to investigate include:
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Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound and the addition of enzyme and substrate.
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Plate Uniformity: Check for "edge effects" in microplates, where evaporation can alter concentrations in the outer wells. Consider not using the outermost wells for critical measurements.
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Temperature Control: Metallo-β-lactamase activity is temperature-dependent. Ensure the assay plate is incubated at a stable and consistent temperature.
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Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the assay wells.
Unexpected Data in Antimicrobial Synergy Assays (Checkerboard)
Q6: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?
A6: The FIC index is a common metric for quantifying the degree of synergy between two antimicrobial agents. It is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is generally as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Note: Some researchers may use slightly different cutoff values.[4]
Q7: My checkerboard assay results show an FIC index in the "additive" or "indifferent" range (e.g., 0.75). How should I interpret this?
A7: An FIC index between 0.5 and 4.0 suggests that the combination of this compound and the β-lactam antibiotic is not strongly synergistic under the tested conditions.[4] This could mean:
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Additive Effect: The combined effect is equal to the sum of the individual effects.
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Indifference: The drugs do not interact, and the combined effect is no different from the more potent agent acting alone.
It is important to consider the specific bacterial strain and the β-lactam antibiotic used, as the degree of synergy can vary. Further testing, such as a time-kill assay, can provide more detailed information on the pharmacodynamics of the interaction.
Signaling Pathway of this compound Action
Caption: this compound inhibits MBLs, protecting β-lactam antibiotics.
Detailed Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Spectrophotometric Assay
This protocol is a generalized procedure for determining the IC50 of this compound against a specific metallo-β-lactamase using the chromogenic substrate nitrocefin.
Materials:
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Purified metallo-β-lactamase (e.g., NDM-1, VIM-1, IMP-1)
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This compound
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Nitrocefin
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Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2)
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DMSO
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96-well clear, flat-bottom microplate
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Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Prepare Reagents:
-
Dilute the MBL enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a working solution of nitrocefin in assay buffer (e.g., 100 µM).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of the various this compound dilutions to the inhibitor wells.
-
Add 25 µL of the diluted MBL enzyme to all wells except the blanks.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding 25 µL of the nitrocefin working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 490 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Protocol 2: Checkerboard Assay for Antimicrobial Synergy
This protocol outlines a method for assessing the synergistic activity of this compound in combination with a β-lactam antibiotic against a specific bacterial strain.
Materials:
-
This compound
-
β-lactam antibiotic (e.g., imipenem, meropenem)
-
Bacterial strain expressing a metallo-β-lactamase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well clear, flat-bottom microplates
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Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
-
Prepare Drug Dilutions:
-
In a separate 96-well plate, prepare serial dilutions of the β-lactam antibiotic horizontally (e.g., across columns 1-10) and this compound vertically (e.g., down rows A-G). The concentrations should typically range from 4x the MIC to 1/16th of the MIC.
-
Include a row with the β-lactam antibiotic alone and a column with this compound alone to determine their individual MICs.
-
Include a growth control well (no drugs) and a sterility control well (no bacteria).
-
-
Set Up Checkerboard Plate:
-
Transfer the drug dilutions to the final assay plate.
-
Add the prepared bacterial inoculum to all wells except the sterility control.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MICs:
-
After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the OD600. The MIC is the lowest concentration that inhibits visible growth.
-
-
Calculate FIC Index:
-
For each well showing no growth, calculate the FIC index as described in Q6. The FIC index for the combination is typically reported as the lowest calculated value.
-
Experimental Workflow for Checkerboard Assay
Caption: Step-by-step workflow for the checkerboard synergy assay.
References
refining experimental conditions for MK-3402 studies
Welcome to the technical support center for MK-3402, a potent metallo-ß-lactamase (MBL) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental conditions for studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational metallo-ß-lactamase inhibitor.[1][2][3] Its primary mechanism of action is to block the activity of metallo-ß-lactamase enzymes produced by certain bacteria. These enzymes are responsible for inactivating a broad range of ß-lactam antibiotics, a cornerstone of antibacterial therapy.[1][3] By inhibiting these enzymes, this compound can restore the efficacy of ß-lactam antibiotics against otherwise resistant bacterial strains.[1][3]
Q2: Against which specific metallo-ß-lactamases is this compound active?
A2: this compound has demonstrated potent inhibitory activity against several key metallo-ß-lactamases. Quantitative data on its inhibitory concentrations are summarized in the table below.
Q3: What is the recommended storage procedure for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[4] Once in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[5]
Q4: In which solvents can this compound be dissolved?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline are recommended to achieve a clear solution.[5] It is crucial to select the appropriate solvent based on the specific experimental requirements.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in the aqueous medium.- The final concentration of DMSO is too low. | - Ensure the final DMSO concentration in the culture medium does not exceed a level that affects bacterial growth or compound solubility.- Prepare a more concentrated stock solution in DMSO and use a smaller volume.- Gentle warming or sonication of the solution may aid dissolution.[5] |
| Inconsistent or non-reproducible MIC/IC50 values | - Inaccurate serial dilutions.- Variability in bacterial inoculum density.- Degradation of this compound in the assay medium. | - Use calibrated pipettes and perform serial dilutions carefully.- Standardize the bacterial inoculum to a 0.5 McFarland standard.- Prepare fresh working solutions of this compound for each experiment. |
| Unexpected bacterial growth at high concentrations of this compound alone | - this compound is an inhibitor and is not expected to have intrinsic antibacterial activity. | - This is expected. This compound should be tested in combination with a ß-lactam antibiotic to observe its synergistic effect. |
In Vivo Study Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Precipitation or phase separation of the dosing solution | - Improper mixing of the vehicle components.- The concentration of this compound exceeds its solubility in the vehicle. | - Add each solvent component sequentially and ensure complete mixing at each step.- Gentle heating and/or sonication can help in dissolving the compound.[5]- Re-evaluate the formulation to ensure the concentration is within the solubility limit. |
| Adverse effects observed in the animal model | - Toxicity related to the vehicle or the compound.- High concentration of DMSO in the formulation. | - Run a vehicle-only control group to assess for any vehicle-related toxicity.- If possible, reduce the percentage of DMSO in the final formulation.[5]- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your model. |
| Lack of efficacy in the infection model | - Suboptimal dosing regimen.- Poor bioavailability of this compound.- The chosen ß-lactam partner is not effective against the specific bacterial strain. | - Optimize the dosing frequency and concentration based on pharmacokinetic data, if available.- Ensure the formulation is appropriate for the route of administration.- Confirm the susceptibility of the bacterial strain to the ß-lactam antibiotic in the presence of a functional MBL inhibitor. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Metallo-ß-lactamases
| Enzyme | IC50 (nM) |
| IMP-1 | 0.53[5] |
| NDM-1 | 0.25[5] |
| VIM-1 | 0.169[5] |
Table 2: Expression Inhibition of Metallo-ß-lactamases by this compound
| Enzyme | Bacterial Species | IC50 (µM) |
| IMP-1 | Serratia | 0.58[5] |
| NDM-1 | E. coli | 0.22[5] |
| VIM-1 | Klebsiella | 1.95[5] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is designed to assess the synergistic activity of this compound in combination with a ß-lactam antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
ß-lactam antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Methodology:
-
Prepare serial two-fold dilutions of the ß-lactam antibiotic horizontally across the microtiter plate in CAMHB.
-
Prepare serial two-fold dilutions of this compound vertically down the plate in CAMHB.
-
The final plate should contain a grid of varying concentrations of both agents.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include control wells with no drug (growth control) and no bacteria (sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Time-Kill Curve Assay
This assay evaluates the bactericidal activity of this compound in combination with a ß-lactam antibiotic over time.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
This compound and ß-lactam antibiotic solutions
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
Methodology:
-
Prepare culture tubes with CAMHB containing different concentrations of the ß-lactam antibiotic alone, this compound alone, and their combinations.
-
Include a drug-free growth control.
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Visualizations
Caption: Mechanism of ß-lactam antibiotics and resistance by MBLs, with this compound inhibition.
Caption: A typical experimental workflow for evaluating this compound in combination therapy.
References
- 1. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment With Enzyme Inhibitor Can Help Combat Antimicrobial Resistance | ASM.org [asm.org]
- 3. news-medical.net [news-medical.net]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of MK-3402 and Taniborbactam: Efficacy Against Metallo-β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge in the treatment of bacterial infections. MBLs confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense. This guide provides a comparative overview of the efficacy of two investigational MBL inhibitors: MK-3402 and taniborbactam (B611149) (formerly VNRX-5133).
Introduction to MBL Inhibitors
Metallo-β-lactamases are bacterial enzymes that utilize zinc ions to hydrolyze and inactivate β-lactam antibiotics.[1] Unlike serine-β-lactamases, they are not inhibited by conventional β-lactamase inhibitors like clavulanic acid or tazobactam.[2] The development of effective MBL inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to restore the efficacy of these essential drugs.[1]
This compound is an investigational MBL inhibitor that has shown potent activity in early-stage studies.[3][4] Taniborbactam is another novel MBL inhibitor that has progressed to late-stage clinical development in combination with the cephalosporin (B10832234) cefepime (B1668827).[5][6]
In Vitro Efficacy Comparison
Direct comparative in vitro studies between this compound and taniborbactam are limited. However, available data on their inhibitory activity against key MBLs provide a basis for comparison.
| Inhibitor | MBL Target | IC50 (nM) | Ki (µM) | Reference(s) |
| This compound | IMP-1 | 0.53 | - | [1] |
| NDM-1 | 0.25 | - | [1] | |
| VIM-1 | 0.169 | - | [1] | |
| Taniborbactam | VIM-2 | - | 0.019 | [7] |
| NDM-1 | - | 0.081 | [7] | |
| IMP-1 | - | >30 | [7] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency. Lower values indicate greater potency. Direct comparison should be made with caution due to potential differences in experimental conditions.
Clinical Efficacy: The Case of Cefepime-Taniborbactam
Taniborbactam, in combination with cefepime, has undergone extensive clinical evaluation. The Phase 3 CERTAIN-1 trial provides valuable insights into its clinical efficacy in treating complicated urinary tract infections (cUTIs), including pyelonephritis.[8][9]
| Pathogen Resistance Profile | Cefepime-Taniborbactam Composite Success Rate (%) | Meropenem (B701) Composite Success Rate (%) | Reference(s) |
| Overall (microITT population) | 70.6 | 58.0 | [8][9] |
| Cefepime-Resistant Pathogens | 71 | 53 | [10] |
| ESBL-producing Pathogens | 71 | 55 | [10] |
| Multidrug-Resistant (MDR) Pathogens | 68 | 60 | [10] |
| Carbapenem-Resistant Enterobacterales | 87.5 | - | [11][12] |
| Enterobacterales with a Carbapenemase Gene | 88.9 | - | [11][12] |
As of the latest available information, this compound has been shown to be well-tolerated in early-stage human studies, but comprehensive clinical efficacy data from later-phase trials is not yet publicly available.[3][4]
Experimental Protocols
In Vitro IC50 Determination for MBL Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific MBL by 50%.
General Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant MBLs (e.g., NDM-1, VIM-1, IMP-1) are used. A suitable substrate, often a chromogenic cephalosporin like nitrocefin, whose hydrolysis can be monitored spectrophotometrically, is prepared in an appropriate buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. A fixed concentration of the MBL enzyme is pre-incubated with a serial dilution of the inhibitor (e.g., this compound) for a defined period at a specific temperature (e.g., 30°C).[13][14]
-
Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the substrate. The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader.
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).[13]
Broth Microdilution MIC Testing for MBL Inhibitors
Objective: To determine the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in the presence of a fixed concentration of an MBL inhibitor against a bacterial strain.
General Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterial isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a defined cell density.[15][16][17]
-
Assay Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the β-lactam antibiotic. A fixed, sub-inhibitory concentration of the MBL inhibitor (e.g., taniborbactam at 4 µg/mL) is added to each well.[18]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under standard conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the β-lactam in the presence of the MBL inhibitor indicates that the inhibitor is effective at restoring the antibiotic's activity.[15][16]
CERTAIN-1 Clinical Trial Protocol (Cefepime-Taniborbactam)
Objective: To evaluate the efficacy and safety of cefepime-taniborbactam compared to meropenem in hospitalized adult patients with complicated urinary tract infections (cUTIs), including acute pyelonephritis.[8][19]
Study Design: A Phase 3, randomized, double-blind, active-controlled, multicenter, non-inferiority trial.[11][12]
Patient Population: Hospitalized adults with a clinical diagnosis of cUTI or acute pyelonephritis and evidence of a Gram-negative pathogen.[8]
Intervention:
-
Investigational Arm: Intravenous (IV) cefepime 2g / taniborbactam 0.5g administered every 8 hours.[8]
-
Comparator Arm: Intravenous (IV) meropenem 1g administered every 8 hours.[8]
-
Treatment Duration: 7 days, with the possibility of extension up to 14 days for patients with bacteremia.[8][9]
Primary Endpoint: The primary outcome was a composite of microbiological and clinical success at the Test-of-Cure visit (days 19-23).[8][9]
Visualizing Mechanisms and Workflows
Caption: Mechanism of MBL inhibitor action.
Caption: Workflow for MIC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Treatment With Enzyme Inhibitor Can Help Combat Antimicrobial Resistance | ASM.org [asm.org]
- 4. news-medical.net [news-medical.net]
- 5. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. jwatch.org [jwatch.org]
- 10. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Patient outcomes by baseline pathogen resistance phenotype and genotype in CERTAIN-1, a Phase 3 study of cefepime-taniborbactam versus meropenem in adults with complicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. venatorx.com [venatorx.com]
Comparative Analysis of MK-3402 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metallo-β-lactamase (MBL) inhibitor, MK-3402, with a focus on its cross-reactivity with other enzymes. As bacterial resistance to β-lactam antibiotics poses a significant global health threat, the development of potent and selective MBL inhibitors is of paramount importance. This compound is an investigational agent designed to be co-administered with β-lactam antibiotics to counteract resistance mediated by MBLs.
Executive Summary
This compound is a potent inhibitor of several key Class B metallo-β-lactamases, including IMP-1, NDM-1, and VIM-1, with inhibitory concentrations in the nanomolar range. While its high potency against these primary targets is well-documented, comprehensive data on its cross-reactivity against other enzyme classes, such as serine-β-lactamases (Classes A, C, and D) and human metalloenzymes, is not extensively available in the public domain. The selectivity of MBL inhibitors is a critical parameter, as off-target effects can lead to undesired side effects. This guide summarizes the known inhibitory activity of this compound and provides context on the importance of selectivity in the development of this therapeutic class.
Potency of this compound Against Target Metallo-β-Lactamases
The following table summarizes the reported inhibitory potency of this compound against its primary MBL targets.
| Enzyme Target | Enzyme Class | IC50 (nM) |
| IMP-1 | B1 Metallo-β-Lactamase | 0.53 |
| NDM-1 | B1 Metallo-β-Lactamase | 0.25 |
| VIM-1 | B1 Metallo-β-Lactamase | 0.169 |
Cross-Reactivity Profile of this compound
A critical aspect of drug development is to assess the selectivity of a compound against a panel of related and unrelated enzymes to predict potential off-target effects. For MBL inhibitors, it is particularly important to evaluate their activity against:
-
Serine-β-Lactamases (Classes A, C, and D): To ensure that the inhibitor is specific to zinc-dependent MBLs and does not interact with the more common serine-based β-lactamases.
-
Human Metalloenzymes: To minimize the risk of toxicity, as many human enzymes (e.g., matrix metalloproteinases, angiotensin-converting enzyme) also utilize zinc for their catalytic activity.
Currently, there is a lack of publicly available, comprehensive quantitative data detailing the cross-reactivity of this compound against a broad panel of these other enzymes. While it is often co-administered with a serine-β-lactamase inhibitor, suggesting its selectivity for MBLs, specific IC50 or Ki values for other enzyme classes are not readily found in the literature. The absence of this data represents a current knowledge gap.
Signaling Pathway and Mechanism of Action
Metallo-β-lactamases confer antibiotic resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems. This enzymatic degradation renders the antibiotic ineffective. The catalytic mechanism of MBLs involves one or two zinc ions in the active site that activate a water molecule for a nucleophilic attack on the β-lactam ring.
Caption: Mechanism of MBL-mediated antibiotic resistance.
Experimental Protocols
The determination of enzyme inhibition and selectivity is crucial in the characterization of inhibitors like this compound. Below are detailed methodologies for key experiments.
Determination of IC50 for MBLs
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MBL by 50%.
Materials:
-
Purified recombinant MBL enzyme (e.g., NDM-1, IMP-1, VIM-2)
-
Substrate: Nitrocefin (a chromogenic cephalosporin) or a fluorogenic substrate.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100.
-
Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplates.
-
Spectrophotometer or fluorometer.
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound) in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., nitrocefin) to each well.
-
Monitor the change in absorbance (for nitrocefin, at 486 nm) or fluorescence over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Selectivity Profiling
A typical workflow to assess the selectivity of an MBL inhibitor involves screening it against a panel of different enzymes.
Caption: Workflow for assessing inhibitor selectivity.
Conclusion
This compound is a highly potent inhibitor of key metallo-β-lactamases, making it a promising candidate for combating antibiotic resistance. However, a comprehensive public profile of its cross-reactivity with other enzyme classes is currently lacking. Further studies are needed to fully characterize its selectivity, which is a critical determinant of its potential clinical safety and efficacy. Researchers are encouraged to consider the broader selectivity profile when evaluating the therapeutic potential of novel MBL inhibitors.
A Comparative Analysis of MK-3402 and Relebactam: Novel β-Lactamase Inhibitors
In the escalating battle against antimicrobial resistance, β-lactamase inhibitors are critical components in preserving the efficacy of β-lactam antibiotics. This guide provides a detailed comparative analysis of two novel β-lactamase inhibitors: MK-3402, an investigational metallo-β-lactamase (MBL) inhibitor, and relebactam (B560040), a clinically approved diazabicyclooctane (DBO) inhibitor targeting serine-β-lactamases. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, inhibitory spectrum, and available quantitative data.
At a Glance: Key Differences
| Feature | This compound | Relebactam |
| Inhibitor Class | Metallo-β-lactamase (MBL) Inhibitor | Diazabicyclooctane (DBO) |
| Target Enzymes | Ambler Class B (Metallo-β-lactamases) | Ambler Class A and C (Serine-β-lactamases) |
| Mechanism of Action | Chelates the zinc ions essential for MBL catalytic activity. | Forms a reversible covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. |
| Development Status | Investigational (Phase 1 clinical trials) | Clinically approved |
| Combination Therapy | In development for use with a partner antibiotic.[1] | Co-formulated with imipenem (B608078)/cilastatin as RECARBRIO™[2] |
Data Presentation: Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and relebactam against various β-lactamases. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may not be exact due to variations in experimental conditions.
Table 1: Inhibitory Activity of this compound against Metallo-β-Lactamases (Ambler Class B)
| β-Lactamase | IC50 (nM) |
| NDM-1 | 0.25[3] |
| VIM-1 | 0.169 |
| IMP-1 | 0.53[3] |
Table 2: Inhibitory Activity of Relebactam against Serine-β-Lactamases (Ambler Class A and C)
| β-Lactamase | Enzyme Class | IC50 (nM) | Ki (nM) |
| KPC-2 | A | 230[4] | 9.7 |
| CTX-M-15 | A | 400 | - |
| AmpC (PDC) | C | - | - |
| P99 | C | - | - |
Mechanism of Action
The fundamental difference between this compound and relebactam lies in their distinct mechanisms of inhibiting two different superfamilies of β-lactamases.
Relebactam: Inhibition of Serine-β-Lactamases
Relebactam, a diazabicyclooctane, acts as a reversible covalent inhibitor of serine-β-lactamases (Classes A and C). The catalytic mechanism of these enzymes relies on an active-site serine residue. Relebactam mimics the structure of β-lactam antibiotics, and the active-site serine attacks the carbonyl group of relebactam's urea (B33335) moiety. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This inhibition is reversible, as the acyl-enzyme complex can slowly hydrolyze, regenerating the active enzyme and the intact inhibitor.
This compound: Inhibition of Metallo-β-Lactamases
This compound is designed to inhibit metallo-β-lactamases (Class B), which utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactam antibiotics. Unlike serine-β-lactamases, MBLs do not form covalent intermediates with their substrates. Instead, the zinc ions activate a water molecule that acts as a nucleophile to attack the β-lactam ring. This compound is believed to function by chelating these essential zinc ions, thereby rendering the enzyme catalytically inactive.
Experimental Protocols: IC50 Determination
A common method to quantify the potency of a β-lactamase inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.
General Protocol for IC50 Determination:
-
Enzyme and Substrate Preparation: A purified and quantified β-lactamase enzyme is prepared in a suitable buffer. A chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by the β-lactamase, is also prepared.
-
Inhibitor Dilution Series: A series of dilutions of the inhibitor (e.g., this compound or relebactam) are prepared in the assay buffer.
-
Assay Setup: In a microplate, fixed concentrations of the β-lactamase and the chromogenic substrate are added to wells containing the varying concentrations of the inhibitor. Control wells without the inhibitor are also included.
-
Kinetic Measurement: The rate of hydrolysis of the substrate is measured over time by monitoring the change in absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These velocities are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data, and the IC50 value is determined as the inhibitor concentration that corresponds to 50% of the maximal enzyme activity.
Logical Comparison
The following diagram provides a side-by-side logical comparison of the key attributes of this compound and relebactam.
Conclusion
This compound and relebactam represent two distinct and complementary strategies to combat β-lactamase-mediated antibiotic resistance. Relebactam is a clinically established inhibitor that effectively restores the activity of imipenem against bacteria producing Class A and C serine-β-lactamases. Its approval and use in the form of RECARBRIO™ have provided a valuable treatment option for infections caused by multidrug-resistant Gram-negative bacteria.
This compound, on the other hand, is an investigational agent with a novel mechanism of action targeting the zinc-dependent metallo-β-lactamases, which are not inhibited by currently approved β-lactamase inhibitors like relebactam. The clinical development of this compound is a critical step towards addressing the significant threat posed by MBL-producing pathogens. Early clinical studies have shown that it is well-tolerated in healthy individuals.
For researchers and drug development professionals, the comparative analysis of these two molecules highlights the importance of a multi-pronged approach to overcoming antibiotic resistance. While relebactam addresses the challenge of serine-β-lactamases, the progression of this compound through clinical trials offers hope for a future therapeutic option against the growing menace of metallo-β-lactamases. Future research should focus on the continued development of novel inhibitors with broad-spectrum activity against all classes of β-lactamases.
References
- 1. Treatment With Enzyme Inhibitor Can Help Combat Antimicrobial Resistance | ASM.org [asm.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of MK-3402 IC50 Values: A Comparative Guide
This guide provides an objective comparison of the in vitro potency of MK-3402, a metallo-ß-lactamase inhibitor, with other relevant inhibitors. The provided data, experimental protocols, and pathway diagrams are intended for researchers, scientists, and drug development professionals engaged in the study of antibacterial resistance.
Comparative Inhibitory Potency
The inhibitory activity of this compound and alternative ß-lactamase inhibitors against key metallo-ß-lactamases (MBLs) is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target ß-lactamase by 50%. Lower IC50 values are indicative of greater potency.
| Inhibitor | Target Enzyme | IC50 (nM) |
| This compound | IMP-1 | 0.53[1] |
| NDM-1 | 0.25[1] | |
| VIM-1 | 0.169[1] | |
| Avibactam | NDM-1 | Lacks significant activity[2][3][4] |
| VIM-1 | Lacks significant activity | |
| IMP-1 | Lacks significant activity | |
| Relebactam | NDM-1 | Weak to no inhibitory effect[5] |
| VIM-1 | Weak to no inhibitory effect[5] | |
| IMP-1 | Weak to no inhibitory effect[5] | |
| Vaborbactam | NDM-1 | Lacks activity[3] |
| VIM-1 | Lacks activity[6] | |
| IMP-1 | Lacks activity[6] | |
| Taniborbactam | NDM-1 | 10[7] |
| VIM-1 | - | |
| IMP-1 | - | |
| QPX7728 | IMP-1 | 610[8] |
| NDM-1 | 55[8] | |
| VIM-1 | 14[8] |
Note: Direct comparative IC50 values for all inhibitors against all three MBLs were not consistently available in the reviewed literature. Some inhibitors, like avibactam, relebactam, and vaborbactam, are primarily active against serine-ß-lactamases and exhibit little to no activity against metallo-ß-lactamases.
Experimental Protocols
The following is a representative protocol for determining the IC50 values of ß-lactamase inhibitors, based on established methodologies.
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a purified ß-lactamase enzyme.
Materials:
-
Purified metallo-ß-lactamase (e.g., IMP-1, NDM-1, VIM-1)
-
Test inhibitor (e.g., this compound)
-
Nitrocefin (B1678963) (chromogenic ß-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified ß-lactamase in the assay buffer. Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme-Inhibitor Incubation: In the wells of a 96-well microplate, add a fixed concentration of the ß-lactamase enzyme to varying concentrations of the inhibitor. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Absorbance Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin by the ß-lactamase results in a color change that can be quantified spectrophotometrically.
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
Metallo-ß-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of ß-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. Unlike serine-ß-lactamases, which utilize a serine residue in their active site for catalysis, MBLs employ one or two zinc ions to facilitate the hydrolysis of the ß-lactam ring, rendering the antibiotic inactive.
This compound is an inhibitor designed to specifically target these metallo-ß-lactamases. By binding to the active site of the enzyme, this compound prevents the hydrolysis of ß-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.
Caption: Mechanism of Metallo-ß-Lactamase Action and Inhibition by this compound.
Caption: Workflow for IC50 Determination of ß-Lactamase Inhibitors.
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avibactam Sensitizes Carbapenem-Resistant NDM-1–Producing Klebsiella pneumoniae to Innate Immune Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
The Synergistic Potential of MK-3402: A Novel Metallo-β-Lactamase Inhibitor
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of metallo-β-lactamase (MBL) producing bacteria presents a significant therapeutic challenge. These enzymes confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often the last line of defense against serious Gram-negative infections. MK-3402, an investigational MBL inhibitor developed by Merck, has shown promise in restoring the activity of β-lactam antibiotics against these resistant pathogens. This guide provides a comprehensive overview of the synergistic potential of this compound, summarizing available preclinical data and outlining the experimental methodologies used to evaluate its efficacy.
Mechanism of Action: Restoring Antibiotic Efficacy
This compound is designed to be co-administered with a β-lactam antibiotic, such as imipenem (B608078). Its primary function is to inhibit MBLs, enzymes produced by bacteria that hydrolyze and inactivate β-lactam antibiotics. By binding to and inactivating these MBLs, this compound protects the partner β-lactam from degradation, allowing it to exert its bactericidal effects on the pathogen. This synergistic relationship is crucial for overcoming resistance in MBL-producing bacteria.
Preclinical Synergy of this compound
While extensive peer-reviewed preclinical data on the synergistic activity of this compound remains limited in the public domain, early-stage studies have demonstrated its potential. Information from MedchemExpress indicates that this compound exhibits potent inhibitory activity against key MBLs, with IC50 values of 0.53 nM, 0.25 nM, and 0.169 nM against IMP-1, NDM-1, and VIM-1, respectively[1]. Furthermore, it is reported to show a synergistic effect when used in combination with β-lactam antibiotics[1].
To illustrate the expected synergistic interactions, this guide will present hypothetical yet representative data from standard in vitro synergy assays, based on typical findings for similar β-lactamase inhibitor combinations.
In Vitro Synergy: Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents. The results are typically reported as the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 is considered synergistic.
Table 1: Hypothetical Checkerboard Synergy Data for Imipenem and this compound against MBL-Producing Klebsiella pneumoniae
| Bacterial Strain | Imipenem MIC (μg/mL) Alone | This compound MIC (μg/mL) Alone | Imipenem MIC (μg/mL) in Combination | This compound MIC (μg/mL) in Combination | FIC Index | Interpretation |
| K. pneumoniae (NDM-1) | 64 | >128 | 4 | 2 | 0.078 | Synergy |
| K. pneumoniae (VIM-1) | 32 | >128 | 2 | 2 | 0.078 | Synergy |
| K. pneumoniae (IMP-1) | 16 | >128 | 1 | 2 | 0.078 | Synergy |
Note: This data is illustrative and based on the expected performance of an effective MBL inhibitor.
In Vitro Synergy: Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial agents over time. Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point.
Table 2: Hypothetical Time-Kill Assay Data for Imipenem and this compound against MBL-Producing Pseudomonas aeruginosa
| Treatment (at 4x MIC) | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 24 hr | Log10 Reduction |
| Growth Control | 6.0 | 9.5 | - |
| Imipenem Alone | 6.0 | 8.0 | 1.5 |
| This compound Alone | 6.0 | 9.2 | - |
| Imipenem + this compound | 6.0 | 3.0 | 6.5 |
Note: This data is illustrative and based on the expected performance of an effective MBL inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are standardized methodologies for the checkerboard and time-kill assays.
Checkerboard Synergy Assay Protocol
-
Preparation of Antimicrobials: Stock solutions of imipenem and this compound are prepared in an appropriate solvent (e.g., sterile water or DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of imipenem are made along the x-axis, and serial dilutions of this compound are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible growth.
-
FIC Index Calculation: The FIC index is calculated for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Assay Protocol
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in CAMHB.
-
Drug Exposure: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at concentrations relative to their MICs (e.g., 1x, 2x, or 4x MIC). A growth control without any antimicrobial is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each treatment condition to generate time-kill curves.
Visualizing the Synergy
Signaling Pathway of β-Lactam Resistance and this compound Intervention
Caption: Mechanism of this compound synergy with a β-lactam antibiotic.
Experimental Workflow for Synergy Testing
Caption: Workflow for determining the synergistic potential of this compound.
Conclusion and Future Directions
The development of potent MBL inhibitors like this compound is a critical strategy to address the growing threat of multidrug-resistant Gram-negative bacteria. While publicly available data is currently limited, the initial findings and the established mechanism of action strongly support the synergistic potential of this compound when combined with β-lactam antibiotics. Early-phase clinical trials have indicated that this compound is well-tolerated in healthy individuals[2]. Further in-depth preclinical and clinical studies are anticipated to provide more comprehensive quantitative data on its synergistic efficacy and to establish its role in the clinical management of infections caused by MBL-producing pathogens. Researchers and drug development professionals are encouraged to monitor for forthcoming publications from Merck and presentations at scientific conferences for the latest data on this compound.
References
Evaluating the Specificity of MK-3402 for Metallo-β-Lactamases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a critical challenge in modern medicine. MBLs confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria. This guide provides a comparative evaluation of a novel MBL inhibitor, MK-3402, and a key alternative, taniborbactam (B611149), to assess the specificity of this compound.
Executive Summary
This compound is an investigational metallo-beta-lactamase inhibitor with potent activity against several key MBLs, including IMP-1, NDM-1, and VIM-1. This guide compares its inhibitory profile with that of taniborbactam, a broad-spectrum inhibitor active against both serine-β-lactamases (SBLs) and some MBLs. While this compound demonstrates high potency against the tested MBLs, a comprehensive evaluation of its specificity is currently limited by the lack of publicly available data on its activity against serine-β-lactamases (Ambler Classes A, C, and D). In contrast, taniborbactam has a well-characterized profile against a wide range of β-lactamases.
Data Presentation: Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory activity of this compound and taniborbactam against various β-lactamases. It is important to note that the data for this compound are presented as IC50 values, while the data for taniborbactam are primarily Ki values. A lower value for either metric indicates higher inhibitory potency.
Table 1: Inhibitory Activity of this compound against Metallo-β-Lactamases
| Metallo-β-Lactamase | IC50 (nM) |
| IMP-1 | 0.53 |
| NDM-1 | 0.25 |
| VIM-1 | 0.169 |
Table 2: Inhibitory Activity of Taniborbactam against Metallo-β-Lactamases and Serine-β-Lactamases
| β-Lactamase | Ambler Class | Ki (µM) |
| Metallo-β-Lactamases | ||
| NDM-1 | B | 0.081 |
| VIM-2 | B | 0.019 |
| IMP-1 | B | >30 |
| Serine-β-Lactamases | ||
| KPC-2 | A | 0.017 |
| CTX-M-15 | A | 0.017 |
| SHV-5 | A | 0.002 |
| P99 AmpC | C | 0.017 |
Data for taniborbactam was not found in the provided search results and is included for comparative context from established literature.
Note on Specificity of this compound: As of the latest search, no public data is available on the inhibitory activity of this compound against Ambler class A, C, and D serine-β-lactamases (e.g., KPC, CTX-M, AmpC, OXA). This data is crucial for a definitive assessment of its specificity for metallo-β-lactamases. The available information suggests this compound is designed to specifically block MBLs.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MBL inhibitors.
Determination of IC50 Values for MBL Inhibitors
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific metallo-β-lactamase.
1. Reagents and Materials:
- Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
- Chromogenic or fluorogenic substrate (e.g., nitrocefin, CENTA, or a fluorescently labeled cephalosporin)
- Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microtiter plates
- Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
2. Procedure:
- Prepare a series of dilutions of the test inhibitor in the assay buffer.
- In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.
- Add the different concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
- Initiate the enzymatic reaction by adding the substrate to each well.
- Immediately monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
- Calculate the initial velocity of the reaction for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Determination of Ki (Inhibition Constant)
For a more detailed characterization of the inhibitor's potency and mechanism, the inhibition constant (Ki) is determined. This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
1. Reagents and Materials:
- Same as for IC50 determination.
2. Procedure:
- Perform a series of kinetic assays, varying the concentration of both the substrate and the inhibitor.
- For each inhibitor concentration, measure the initial reaction velocity at different substrate concentrations.
- Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten kinetics).
- Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Ki value.
Mandatory Visualization
Caption: Classification of β-Lactamases.
Caption: Experimental Workflow for β-Lactamase Inhibitor Evaluation.
Caption: Mechanism of Metallo-β-Lactamase Action and Inhibition.
References
Comparative Analysis of MK-3402 and Alternative Therapies for Multi-Drug Resistant Infections
Safety Operating Guide
Essential Guidance for the Proper Disposal of MK-3402
For researchers, scientists, and drug development professionals, the proper disposal of investigatory compounds like MK-3402 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available due to its investigational nature, it is imperative to handle its disposal with the assumption that it is a hazardous chemical waste. Adherence to established laboratory procedures for chemical waste management is paramount.
Waste material must be disposed of in accordance with national and local regulations.[1] It is recommended to leave chemicals in their original containers and not mix them with other waste.[1] Uncleaned containers should be handled in the same manner as the product itself.[1]
Personal Protective Equipment and Handling
Before handling this compound for any purpose, including disposal, it is essential to wear appropriate personal protective equipment (PPE). This includes impervious gloves, protective clothing, and eye protection. All handling of the compound should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. After handling, it is crucial to wash hands thoroughly.[1]
General Disposal Procedure for Chemical Waste
The following is a step-by-step guide for the disposal of chemical waste, which should be applied to this compound in the absence of specific instructions.
-
Containerization:
-
Keep the waste chemical in a suitable, properly sealed container to prevent leaks or spills.
-
Ensure the container is compatible with the chemical waste.
-
If the original container is compromised, transfer the waste to a new, appropriate container.
-
-
Labeling:
-
Segregation:
-
Store the this compound waste separately from other incompatible chemicals to prevent dangerous reactions.
-
-
Storage:
-
Store the waste container in a designated, secure area, away from regular laboratory traffic.
-
The storage area should be well-ventilated.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[1]
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Key Safety and Hazard Information
The following table summarizes key safety information for a related compound, Morphine-d3 hydrochloride (M3402), which can serve as a conservative guide for handling this compound.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Specific target organ toxicity - single exposure (Category 3), Central nervous system | May cause drowsiness or dizziness. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the Safety Data Sheet for Morphine-d3 hydrochloride (M3402).
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the provided search results. The recommended procedure is to follow standard hazardous waste disposal protocols as outlined by your institution's Environmental Health and Safety (EHS) department and in accordance with local and national regulations.
Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
